molecular formula C59H64N18O14S7 B15580446 Cyclothiazomycin

Cyclothiazomycin

カタログ番号: B15580446
分子量: 1473.7 g/mol
InChIキー: OGUUCNCVZHZWGA-SKEOMMRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclothiazomycin is a cyclic peptide.
(12R,27R,30R,33S,36S,42Z,48S,51R,55S,59R,62Z)-55-(2-amino-2-oxoethyl)-42,62-di(ethylidene)-36-[(1R)-1-hydroxyethyl]-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid has been reported in Streptomyces with data available.
from Streptomyces sp. NR0516;  structure given in first source

特性

分子式

C59H64N18O14S7

分子量

1473.7 g/mol

IUPAC名

(12R,27R,30R,33S,36S,42Z,48S,51R,55S,59R,62Z)-55-(2-amino-2-oxoethyl)-42,62-di(ethylidene)-36-[(1R)-1-hydroxyethyl]-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid

InChI

InChI=1S/C59H64N18O14S7/c1-7-27-47(85)76-59(6)58(91)75-42(25(5)78)49(87)61-15-40(80)64-28(8-2)56(88)77-13-9-10-38(77)48(86)62-23(3)41-26(43(81)67-30(14-39(60)79)52-69-32(17-93-52)45(83)66-27)11-12-29(65-41)51-73-35(20-96-51)53-70-31(16-94-53)44(82)63-24(4)50-72-34(19-92-50)55-74-36(21-97-55)54-71-33(18-95-54)46(84)68-37(22-98-59)57(89)90/h7-8,11-12,19-21,23,25,30-33,37-38,42,78H,4,9-10,13-18,22H2,1-3,5-6H3,(H2,60,79)(H,61,87)(H,62,86)(H,63,82)(H,64,80)(H,66,83)(H,67,81)(H,68,84)(H,75,91)(H,76,85)(H,89,90)/b27-7-,28-8-/t23-,25-,30+,31+,32+,33+,37+,38+,42+,59+/m1/s1

InChIキー

OGUUCNCVZHZWGA-SKEOMMRSSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling Cyclothiazomycin: A Technical Guide to its Discovery and Isolation from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Cyclothiazomycin, a potent thiopeptide natural product derived from Streptomyces species. This document details the experimental protocols, quantitative data, and biological significance of this unique bicyclic peptide, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

This compound is a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically classified as a thiopeptide.[1] These natural products are renowned for their complex molecular architecture and diverse biological activities. First isolated in 1991 from Streptomyces sp. NR0516, this compound A was identified as an inhibitor of human plasma renin.[2] Subsequent research led to the discovery of several analogs, including this compound B1 and B2 from Streptomyces sp. A307, which exhibit inhibitory activity against RNA polymerase and possess antifungal properties.[3][4] The intricate structure of Cyclothiazomycins, featuring a bicyclic scaffold composed of thiazolines, thiazoles, and a trisubstituted pyridine (B92270) core, presents a fascinating subject for chemical and biological investigation.[1][4]

Discovery and Producing Organisms

The journey of this compound began with the screening of microbial metabolites for novel biological activities. The key producing organisms identified to date are:

  • Streptomyces sp. NR0516: This strain was the source of the first discovered analog, This compound A .[2]

  • Streptomyces sp. A307: This species was found to produce This compound B1 and its isomer, This compound B2 .[3]

  • Streptomyces hygroscopicus 10-22: This strain was later identified to produce a compound identical to this compound A, initially named 5102-II.[4]

Experimental Protocols

This section details the methodologies for the fermentation, extraction, purification, and structure elucidation of this compound, based on published literature.

Fermentation of Streptomyces sp.

Objective: To cultivate the producing Streptomyces strain to induce the production of this compound.

Protocol for Streptomyces sp. NR0516 (for this compound A):

  • Seed Culture:

    • Prepare a seed medium containing (per liter): Glucose 10 g, Soluble Starch 20 g, Yeast Extract 5 g, Meat Extract 5 g, Polypeptone 5 g, and CaCO₃ 4 g. Adjust the pH to 7.0 before sterilization.

    • Inoculate the seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces sp. NR0516.

    • Incubate at 28°C for 48 hours on a rotary shaker.

  • Production Culture:

    • Prepare a production medium containing (per liter): Soluble Starch 50 g, Glucose 10 g, Cottonseed Meal 20 g, Meat Extract 5 g, and CaCO₃ 4 g. Adjust the pH to 7.0 before sterilization.

    • Inoculate the production medium with 2% (v/v) of the seed culture.

    • Incubate at 28°C for 96 hours with vigorous aeration and agitation in a fermenter.

Extraction and Isolation

Objective: To extract the crude this compound from the fermentation broth and purify it to homogeneity.

Protocol for this compound A:

  • Extraction:

    • After fermentation, adjust the pH of the whole broth to 4.0.

    • Extract the broth twice with an equal volume of n-butanol.

    • Combine the n-butanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Column Chromatography:

    • QAE-Toyopearl Column Chromatography:

      • Dissolve the crude extract in a small volume of 80% methanol (B129727) and apply it to a QAE-Toyopearl column pre-equilibrated with the same solvent.

      • Elute the column with a stepwise gradient of increasing methanol concentration in water.

      • Collect fractions and monitor for activity using a renin inhibition assay.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the active fractions and concentrate.

      • Further purify the active fraction by preparative reverse-phase HPLC. A typical system might use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

      • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound A.

  • Final Purification:

    • Desalt the purified fraction and lyophilize to obtain pure this compound A as a white powder.

Structure Elucidation

Objective: To determine the chemical structure of the isolated this compound.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

    • Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the sequence of amino acid residues and the connectivity of the structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.

Quantitative Data

Physicochemical Properties of this compound A
PropertyValue
Molecular FormulaC₅₉H₆₄N₁₈O₁₄S₇
Molecular Weight1473.71 g/mol
AppearanceWhite powder
SolubilitySoluble in methanol, DMSO
Biological Activity of this compound Analogs
CompoundTargetAssayIC₅₀ / ActivityReference
This compound A Human Plasma ReninRenin Inhibition Assay1.7 µM[2]
This compound B1 Bacteriophage RNA PolymeraseDNA-dependent RNA synthesis inhibitionPotent inhibitor[3]
This compound B1 Various filamentous fungiAntifungal Susceptibility TestingGrowth inhibition[4]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural & Functional Analysis strain Streptomyces sp. Strain seed Seed Culture (28°C, 48h) strain->seed production Production Culture (28°C, 96h) seed->production broth Fermentation Broth production->broth extraction n-Butanol Extraction broth->extraction crude Crude Extract extraction->crude qae QAE-Toyopearl Chromatography crude->qae hplc Preparative HPLC qae->hplc pure Pure this compound hplc->pure structure Structure Elucidation (NMR, MS) pure->structure bioactivity Bioactivity Assays pure->bioactivity biosynthetic_pathway cluster_modification Post-translational Modifications precursor Precursor Peptide (from Ribosome) dehydratase Dehydratase (e.g., CtmE, CtmF) precursor->dehydratase Dehydration (Ser/Thr -> Dha/Dhb) intermediate1 Dehydrated Peptide dehydratase->intermediate1 cyclodehydratase Cyclodehydratase (e.g., CtmD) intermediate2 Thiazoline-containing Peptide cyclodehydratase->intermediate2 dehydrogenase Dehydrogenase (e.g., CtmB) intermediate3 Thiazole-containing Peptide dehydrogenase->intermediate3 pyridine_synthase Pyridine Synthase (e.g., CtmG) This compound Mature this compound pyridine_synthase->this compound intermediate1->cyclodehydratase Cyclization (Cys + Carbonyl) intermediate2->dehydrogenase Oxidation intermediate3->pyridine_synthase Pyridine Ring Formation

References

Unraveling the Intricate Architecture of Cyclothiazomycin: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structural Determination of a Promising Thiopeptide Antibiotic

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed in the structural elucidation of cyclothiazomycin, a potent thiopeptide antibiotic. By detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, this document serves as a core resource for understanding the analytical techniques pivotal to natural product chemistry.

This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), possesses a unique and complex bridged macrocyclic structure.[1] Its intricate architecture, featuring multiple thiazoline (B8809763) and thiazole (B1198619) rings, dehydroamino acids, and a trisubstituted pyridine (B92270) core, necessitates a sophisticated analytical approach for complete characterization.[1][2] The definitive structure was established through a combination of chemical degradation and advanced spectroscopic techniques, primarily multi-dimensional NMR and high-resolution mass spectrometry.[2]

Data Presentation: Quantitative Spectroscopic Insights

The structural backbone and stereochemistry of this compound were pieced together by meticulous analysis of various NMR experiments. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy for this compound B1, a closely related and well-documented analogue. This data is foundational for the assignment of the molecule's complex structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound B1

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Thiazole-1
C-2'171.5
C-4'123.88.15 (s)
C-5'148.2
Thiazoline-1
C-2''175.1
C-4''78.95.45 (dd, 9.0, 9.0)
C-5''35.43.61 (dd, 11.5, 9.0), 3.28 (dd, 11.5, 9.0)
Pyridine
C-2'''150.5
C-3'''120.18.51 (d, 8.0)
C-4'''138.1
C-5'''118.98.25 (d, 8.0)
C-6'''155.2
.........

(Note: This is a representative subset of the full data. The complete assignment involves numerous other residues including dehydroalanines, dehydrothreonines, and additional thiazole/thiazoline rings.)

High-resolution mass spectrometry (HRMS) provides the elemental composition, a critical first step in structure elucidation. For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 1473.2967, corresponding to the molecular formula C₅₉H₆₄N₁₈O₁₄S₇⁺.[1]

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺1473.29671473.2933
[M+2H]²⁺737.1524737.1515

Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation at specific bonds. The fragmentation pattern of this compound is characterized by cleavages at the acrylamide (B121943) bond and the C-S bond of the tertiary thioether linkage.[1]

Table 3: Key MS (B15284909)/MS Fragments of this compound

Fragment IonObserved m/zInterpretation
Fragment 2784Neutral loss of fragment 4 from [M+H]⁺
Fragment 31163Neutral loss of fragment 4 from [M+H]⁺
Fragment 4283Double cleavage product
Fragment 5441Double cleavage product
Fragment 61231Double cleavage product

Experimental Protocols: A Guide to the Methodology

The successful elucidation of this compound's structure hinges on the precise execution of various spectroscopic experiments. Below are detailed methodologies for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Compound Isolation: this compound is typically isolated from the fermentation broth of Streptomyces species.[3] Purification is achieved through a series of chromatographic steps, including extraction with butyl alcohol, column chromatography on QAE-Toyopearl, and preparative high-performance liquid chromatography (HPLC).[3]

  • NMR Sample: A purified sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, commonly methanol-d₄ or a mixture of chloroform-d (B32938) and methanol-d₄, to a concentration of 1-5 mM. The solution is then transferred to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Carbon-13 NMR spectra are recorded to identify all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. A standard COSY-45 or DQF-COSY pulse sequence is used.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is employed to identify all protons within a spin system. A mixing time of 60-100 ms is typically used to allow for the transfer of magnetization throughout the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing crucial C-H connectivity information.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons. The long-range coupling constant is typically optimized for a value between 4 and 8 Hz.

Mass Spectrometry

1. Sample Preparation:

  • The purified this compound sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile/water with 0.1% formic acid, to a concentration appropriate for mass spectrometry analysis (typically in the low µg/mL to ng/mL range).

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Analysis: The sample is introduced into the mass spectrometer, and the accurate mass of the protonated molecule ([M+H]⁺) is measured to determine the elemental composition.

3. Tandem Mass Spectrometry (MS/MS):

  • Fragmentation: The [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Analysis: The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides valuable information about the sequence of amino acid residues and the connectivity of the macrocyclic structure.

Visualizing the Workflow and Logic

To better illustrate the process of structure elucidation, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical connections between the different analytical techniques.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS MSMS Tandem MS (Fragmentation Pattern) HPLC->MSMS NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) HPLC->NMR_2D Structure Final Structure of This compound HRMS->Structure Molecular Formula MSMS->Structure Sequence Information NMR_1D->NMR_2D Guide 2D Experiments NMR_2D->Structure Detailed Connectivity

Overall workflow for the structure elucidation of this compound.

logical_relationships cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy MolFormula Molecular Formula (C₅₉H₆₄N₁₈O₁₄S₇) Structure Structure Elucidation MolFormula->Structure Fragmentation Fragmentation Pattern Fragmentation->Structure ProtonShifts ¹H Chemical Shifts (Proton Environments) COSY COSY (¹H-¹H Connectivity) ProtonShifts->COSY CarbonShifts ¹³C Chemical Shifts (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) CarbonShifts->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Defines Spin Systems HSQC->HMBC Anchors Correlations HMBC->Structure Connects Fragments

Logical relationships between different spectroscopic data in structure elucidation.

This technical guide underscores the power of combining NMR and mass spectrometry to tackle the structural challenges posed by complex natural products like this compound. The detailed data and protocols provided herein are intended to aid researchers in their own structural elucidation endeavors and to foster a deeper understanding of these powerful analytical techniques.

References

An In-depth Technical Guide to the Cyclothiazomycin Biosynthetic Gene Cluster in Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothiazomycin, a thiopeptide antibiotic produced by Streptomyces hygroscopicus 10-22, exhibits potent bioactivity, including antifungal and renin-inhibitory properties.[1] This complex natural product is assembled through a sophisticated biosynthetic pathway encoded by a dedicated gene cluster. Understanding the genetic and enzymatic basis of this compound biosynthesis is crucial for efforts in pathway engineering, yield improvement, and the generation of novel analogs with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, including quantitative data on its genetic components, detailed experimental protocols for its study, and visualizations of the key biosynthetic and experimental workflows.

Data Presentation: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes located within a 22.7-kb region of the Streptomyces hygroscopicus 10-22 genome.[1] The minimal gene cluster required for production was identified through heterologous expression in Streptomyces lividans 1326 and consists of 15 open reading frames (ORFs).[1] The genetic organization and key quantitative data for each ORF within the GenBank accession FJ472825 are summarized below.

Gene NameLocus Tag (in FJ472825)Start CoordinateEnd CoordinateStrandProtein Size (amino acids)Predicted Molecular Weight (kDa)Putative Function
cltQACS50137.12431187+31434.5Thioesterase-like protein
cltPACS50138.112322155+30733.8Putative hydrolase
cltOACS50139.121523585+47752.5ABC transporter
cltNACS50140.137344867+37741.5Putative modifying enzyme
cltMACS50122.148646099+41145.2Putative modifying enzyme
cltIACS50123.163297417+36239.8ThiF-like protein
cltHACS50124.174868259+25728.3LuxR family transcriptional regulator
cltAACS50125.185938772+606.6Precursor peptide
cltBACS50126.1884810095+41545.7YcaO-domain-containing protein
cltCACS50127.11009211417+44148.5FMN-dependent dehydrogenase
cltDACS50128.11141412940+50855.9Putative modifying enzyme
cltEACS50129.11293714454+50555.6Putative modifying enzyme
cltFACS50130.11445115818+45550.1Putative modifying enzyme
cltGACS50131.11581517560+58163.9Putative modifying enzyme
cltJACS50132.11779918518+23926.3Hypothetical protein
cltKACS50133.11852520084+51957.1Hypothetical protein
cltLACS50134.12008121253+39042.9Hypothetical protein

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the transfer of the this compound BGC from a cosmid library of S. hygroscopicus 10-22 into the heterologous host S. lividans 1326 for production confirmation.

a. Preparation of Cosmid DNA:

  • Construct a cosmid library of S. hygroscopicus 10-22 genomic DNA in a suitable vector (e.g., pOJ446) and introduce into E. coli.

  • Screen the cosmid library by colony PCR using primers specific to a conserved gene within the this compound BGC (e.g., targeting the precursor peptide gene, cltA).

  • Isolate the positive cosmid(s) containing the this compound BGC from E. coli using a standard plasmid miniprep or maxiprep kit.

b. Intergeneric Conjugation:

  • Introduce the cosmid containing the this compound BGC into a methylation-deficient E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

  • Prepare a fresh culture of the E. coli donor strain grown to mid-log phase in LB medium containing appropriate antibiotics.

  • Harvest and wash the E. coli cells with fresh LB medium to remove antibiotics.

  • Prepare a spore suspension of the recipient Streptomyces lividans 1326 from a mature plate.

  • Mix the E. coli donor cells and S. lividans spores and plate the mixture onto a suitable medium for conjugation (e.g., SFM agar).

  • Incubate the conjugation plates at 30°C for 16-20 hours.

  • Overlay the plates with an appropriate antibiotic to select for S. lividans exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the cosmid).

  • Incubate the plates at 30°C for 5-7 days until exconjugant colonies appear.

c. Confirmation of this compound Production:

  • Inoculate the S. lividans exconjugants onto a production medium (e.g., SFM agar) and incubate at 30°C for 5-7 days.

  • Perform a bioassay by placing an agar (B569324) plug from the production culture onto a lawn of a sensitive indicator strain, such as Botrytis cinerea. An inhibition zone around the agar plug indicates the production of an antifungal compound.

  • For chemical confirmation, extract the secondary metabolites from the production culture with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Analyze the extract by LC-MS and compare the retention time and mass spectrum with an authentic standard of this compound.

Gene Knockout via PCR-Targeting

This protocol outlines a general method for the targeted deletion of a gene within the this compound BGC in S. hygroscopicus 10-22 to investigate its function.

a. Design and Amplification of the Disruption Cassette:

  • Design primers to amplify a disruption cassette consisting of an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by FLP recognition target (FRT) sites.

  • The primers should have 5' extensions of approximately 40 nucleotides that are homologous to the regions immediately upstream and downstream of the target gene to be deleted.

  • Perform PCR using a template plasmid carrying the disruption cassette and the designed primers to generate the linear disruption cassette.

b. Recombineering in E. coli:

  • Introduce a cosmid containing the this compound BGC into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

  • Prepare electrocompetent cells of the E. coli strain harboring the cosmid.

  • Electroporate the purified linear disruption cassette into the competent cells.

  • Select for colonies that have undergone homologous recombination by plating on a medium containing the antibiotic for the disruption cassette and the antibiotic for the cosmid.

c. Introduction of the Disrupted Cosmid into S. hygroscopicus:

  • Isolate the recombined cosmid from the selected E. coli colonies.

  • Introduce the mutated cosmid into S. hygroscopicus 10-22 via protoplast transformation or intergeneric conjugation as described above.

  • Select for double-crossover mutants by screening for colonies that are resistant to the antibiotic of the disruption cassette but sensitive to the antibiotic of the cosmid vector.

d. Verification of Gene Deletion:

  • Confirm the gene deletion in the S. hygroscopicus mutant by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild type.

  • Further confirmation can be obtained by Southern blot analysis.

  • Analyze the mutant for the loss of this compound production using bioassays and LC-MS as described previously.

Mandatory Visualization

This compound Biosynthetic Pathway cluster_precursor Precursor Peptide Synthesis cluster_modification Post-translational Modification cluster_final Final Product cltA_precursor CltA Precursor Peptide (Leader-Core) Thiazoline_Formation Thiazoline Formation cltA_precursor->Thiazoline_Formation CltB Modified_Peptide Modified Peptide Thiazole_Formation Thiazole Formation Thiazoline_Formation->Thiazole_Formation CltC Dehydration Dehydration (Ser/Thr) Thiazole_Formation->Dehydration CltE, CltF Pyridine_Formation Pyridine Ring Formation Dehydration->Pyridine_Formation CltG Macrocyclization Macrocyclization & Thioether Bridge Pyridine_Formation->Macrocyclization CltM, CltN This compound This compound Macrocyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Heterologous Expression Workflow cluster_donor Donor Strain Preparation cluster_recipient Recipient Strain Preparation cluster_conjugation Conjugation and Selection cluster_analysis Analysis of Production Cosmid_Library Construct Cosmid Library (S. hygroscopicus) Screen_Library Screen for ctc (B1140948) BGC Cosmid_Library->Screen_Library Isolate_Cosmid Isolate Positive Cosmid Screen_Library->Isolate_Cosmid Ecoli_Donor Transform into E. coli (ET12567/pUZ8002) Isolate_Cosmid->Ecoli_Donor Mix_Strains Mix Donor and Recipient Ecoli_Donor->Mix_Strains Spore_Suspension Prepare S. lividans Spore Suspension Spore_Suspension->Mix_Strains Plate_Conjugation Plate on Conjugation Medium Mix_Strains->Plate_Conjugation Select_Exconjugants Select for Exconjugants Plate_Conjugation->Select_Exconjugants Cultivate_Exconjugants Cultivate Exconjugants Select_Exconjugants->Cultivate_Exconjugants Bioassay Bioassay vs. B. cinerea Cultivate_Exconjugants->Bioassay LCMS_Analysis LC-MS Analysis Cultivate_Exconjugants->LCMS_Analysis Production_Confirmed Production Confirmed Bioassay->Production_Confirmed LCMS_Analysis->Production_Confirmed

Caption: Workflow for heterologous expression of the this compound BGC.

Gene Knockout Workflow cluster_cassette Disruption Cassette Preparation cluster_recombineering Recombineering in E. coli cluster_streptomyces Streptomyces Manipulation cluster_verification Verification and Analysis Design_Primers Design Primers with Homology Arms Amplify_Cassette PCR Amplify Disruption Cassette Design_Primers->Amplify_Cassette Electroporation Electroporate Cassette Amplify_Cassette->Electroporation Cosmid_Host Cosmid with BGC in E. coli (λ-Red) Cosmid_Host->Electroporation Select_Recombinants Select Recombinant Cosmids Electroporation->Select_Recombinants Transfer_to_Strep Transfer to S. hygroscopicus (Conjugation/Transformation) Select_Recombinants->Transfer_to_Strep Select_Knockout Select for Double Crossover (Gene Knockout) Transfer_to_Strep->Select_Knockout PCR_Verification PCR Verification of Deletion Select_Knockout->PCR_Verification Phenotype_Analysis Analyze Phenotype (LC-MS, Bioassay) Select_Knockout->Phenotype_Analysis Gene_Function Determine Gene Function PCR_Verification->Gene_Function Phenotype_Analysis->Gene_Function

Caption: Workflow for targeted gene knockout in the this compound BGC.

References

In-Depth Technical Guide: Biological Activity of Cyclothiazomycin A, B, and C Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Cyclothiazomycin A, B, and C analogues. It is designed to be a core resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited biological assays, and visualizes relevant biological pathways and experimental workflows.

Introduction to Cyclothiazomycins

Cyclothiazomycins are a family of thiopeptide antibiotics produced by Streptomyces species. These complex natural products are characterized by a unique bicyclic peptide structure containing multiple thiazole (B1198619) and thiazoline (B8809763) rings. The analogues—this compound A, B, and C—differ in their amino acid residues within the core peptide, leading to distinct biological activity profiles. These compounds have garnered interest for their diverse inhibitory effects, ranging from enzyme inhibition to antimicrobial activities.

Quantitative Biological Activity Data

The biological activities of this compound A, B, and C analogues have been evaluated against various targets. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Renin Inhibitory Activity of this compound A

CompoundTargetAssay TypeIC50 (µM)Source Organism
This compound AHuman Plasma ReninEnzyme Inhibition1.7Streptomyces sp. NR0516
[1]

Table 2: Antifungal Activity of this compound B1

CompoundFungal SpeciesActivity MetricValue (µg/mL)Notes
This compound B1Cochliobolus miyabeanusIC500.4581Plant pathogenic fungus
This compound B1Botrytis cinerea PersoonIC500.3054Plant pathogenic fungus
This compound B1Septoria nodorumIC506.2607Plant pathogenic fungus
[2]

Table 3: RNA Polymerase Inhibitory Activity of this compound B1

CompoundTarget EnzymeActivity NotedQuantitative Data
This compound B1Bacteriophage RNA PolymeraseInhibition of DNA-dependent RNA synthesisIC50 not reported
[2][3][4]

Table 4: Antibacterial Activity of this compound C

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogues stem from their distinct molecular interactions.

This compound A: Inhibition of the Renin-Angiotensin System

This compound A functions as an inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation.[1] By blocking renin, this compound A prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby disrupting the downstream cascade that leads to vasoconstriction and an increase in blood pressure.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Cyclothiazomycin_A This compound A Cyclothiazomycin_A->Renin Inhibits

Caption: Renin-Angiotensin System and the inhibitory action of this compound A.

This compound B: Dual Antifungal and RNA Polymerase Inhibitory Activity

This compound B1 exhibits a dual mechanism of action. Its antifungal properties are attributed to its ability to bind directly to chitin (B13524) in the fungal cell wall.[5] This interaction disrupts the cell wall's integrity, leading to increased fragility, hyphal swelling, and eventual cell lysis under hypoosmotic conditions.[5]

Concurrently, this compound B1 has been identified as an inhibitor of DNA-dependent RNA polymerase in bacteriophages, which suggests it can interfere with the fundamental process of transcription.[3]

This compound C: Antibacterial Activity

The precise mechanism of action for the antibacterial activity of this compound C against Gram-positive bacteria has not been fully elucidated. As with other thiopeptide antibiotics, it is plausible that its activity is related to the inhibition of protein synthesis by binding to the bacterial ribosome.[6]

Structure-Activity Relationships (SAR)

Dedicated SAR studies for the this compound family are limited. However, insights can be drawn from broader research on thiopeptide antibiotics.

  • Macrocyclic Core: The rigid, bicyclic structure is generally essential for activity. Linearization of similar thiopeptides often leads to a significant loss of potency.

  • Thiazole and Dehydroamino Acid Residues: These moieties are critical for target binding. Modifications in these regions can drastically alter the biological activity.

  • Side Chains: The amino acid variations between this compound A, B, and C at specific positions are directly responsible for their differing biological targets. This highlights the importance of the side chains in conferring target specificity. For instance, the residues that differ between the analogues likely play a key role in the specific interactions with renin (in the case of A), fungal chitin or RNA polymerase (for B), and the bacterial ribosome (for C).

Further research is required to delineate the specific structural determinants for each analogue's activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information from related publications.

Renin Inhibition Assay (Fluorometric)

This protocol is designed to screen for renin inhibitors like this compound A.

Renin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Renin Enzyme Solution - FRET Peptide Substrate - Assay Buffer - this compound A (Test Inhibitor) Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Microplate: - Buffer - Renin - Inhibitor (or vehicle) Prepare_Reagents->Dispense Pre_incubation Pre-incubate at 37°C for 15 min Dispense->Pre_incubation Add_Substrate Add FRET Substrate to initiate reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 60 min (protect from light) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 540/590 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: - Subtract background - Calculate % inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric renin inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound A stock solution in assay buffer to achieve a range of test concentrations.

    • Prepare a working solution of human recombinant renin in assay buffer.

    • Prepare a working solution of a fluorogenic renin substrate (e.g., a FRET-based peptide) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the renin solution, and the various dilutions of this compound A (or vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the renin substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of renin inhibition for each concentration of this compound A.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound B1.

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.

  • Assay Plate Preparation:

    • Prepare serial twofold dilutions of this compound B1 in RPMI-1640 medium in a 96-well microplate.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.

RNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of RNA polymerase by compounds such as this compound B1.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

    • Prepare solutions of the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-32P]UTP).

    • Prepare a DNA template (e.g., a plasmid or a synthetic oligonucleotide).

    • Prepare a solution of RNA polymerase.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the reaction buffer, DNA template, RNA polymerase, and varying concentrations of this compound B1 (or vehicle control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the transcription reaction by adding the mixture of NTPs.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analysis:

    • Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane.

    • Wash the filter to remove unincorporated radiolabeled NTPs.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound family of thiopeptides presents a fascinating area of study with a range of biological activities. This compound A is a confirmed renin inhibitor, this compound B1 possesses both antifungal and RNA polymerase inhibitory properties, and this compound C is active against Gram-positive bacteria. While the foundational data on their activities exist, there is a clear need for more extensive quantitative studies, particularly for this compound C, and detailed structure-activity relationship analyses to fully unlock their therapeutic potential. The protocols and pathways detailed in this guide provide a solid framework for researchers to build upon in their exploration of these promising natural products.

References

"Cyclothiazomycin as a ribosomally synthesized and post-translationally modified peptide (RiPP)"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazomycin is a fascinating member of the thiopeptide family of antibiotics, belonging to the broader class of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs).[1] These natural products are characterized by their ribosomal origin followed by extensive enzymatic modifications, leading to complex and biologically active final structures. This compound, produced by various Streptomyces species, exhibits a unique bridged macrocyclic architecture containing a plethora of modified amino acid residues, including thiazoles, thiazolines, and dehydroamino acids.[1] Its diverse bioactivities, which include antibacterial, antifungal, and renin-inhibitory effects, make it a compelling subject for both fundamental research and drug development.[2] This technical guide provides a comprehensive overview of this compound as a RiPP, detailing its biosynthetic pathway, the enzymes involved, its mechanism of action, and available bioactivity data. It also outlines key experimental methodologies used in its study and visualizes the intricate biosynthetic process.

Introduction to this compound as a RiPP

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a significant and diverse class of natural products.[3] Their biosynthesis begins with the translation of a precursor peptide, which is then tailored by a series of dedicated enzymes encoded within a biosynthetic gene cluster (BGC).[4] this compound perfectly exemplifies this biosynthetic strategy.[1]

The precursor peptide of this compound, encoded by the cltA (or ctmA) gene, is a 60-amino acid peptide.[5] This precursor is composed of an N-terminal leader peptide and a C-terminal core peptide of 18 amino acids, which undergoes extensive post-translational modifications to form the mature this compound. The leader peptide is crucial for guiding the modifying enzymes to the core peptide and is cleaved off during maturation.[6]

The final structure of this compound is a bicyclic thiopeptide characterized by:

Several analogues of this compound have been identified, including this compound A, B, and C, which differ in their amino acid composition within the core peptide, leading to variations in their biological activities.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of enzymes encoded in the clt gene cluster, identified in Streptomyces hygroscopicus 10-22.[7] A minimal set of 15 open reading frames (ORFs) within a 22.7-kb gene cluster is required for its production. The proposed biosynthetic pathway involves a series of intricate post-translational modifications:

Step 1: Ribosomal Synthesis of the Precursor Peptide (CltA) The pathway initiates with the ribosomal synthesis of the 60-amino acid precursor peptide, CltA.

Step 2: Formation of Thiazolines The cyclodehydratase, CltB, which contains a YcaO superfamily domain, catalyzes the formation of thiazoline rings. This reaction involves the nucleophilic attack of the cysteine side chain on the preceding carbonyl group, followed by dehydration.

Step 3: Dehydrogenation to Thiazoles A subset of the newly formed thiazoline rings is then dehydrogenated to thiazoles. The enzyme CltC is predicted to be responsible for this selective oxidation.

Step 4: Dehydration of Serine and Threonine Residues Lanthipeptide-like dehydratases, encoded by cltE and cltF, are responsible for the dehydration of serine and threonine residues within the core peptide to form dehydroalanine and dehydrothreonine, respectively.[1]

Step 5: Formation of the Pyridine Ring The formation of the central trisubstituted pyridine ring is a complex process. It is hypothesized to involve a hetero-Diels-Alder cyclization and subsequent modifications catalyzed by enzymes including CltD and CltG.[1] This step is also believed to involve the cleavage of the leader peptide.

Step 6: Formation of the Tertiary Thioether Bridge and Final Cyclization The final tailoring steps are proposed to be catalyzed by the products of the cltM and cltN genes. These enzymes are thought to participate in the formation of the unique tertiary thioether bridge, leading to the final bridged macrocyclic structure of this compound.

Step 7: Transport The final product is likely exported out of the cell by a transport protein, CltO.[8]

Visualization of the this compound Biosynthetic Pathway

Cyclothiazomycin_Biosynthesis Precursor Ribosomal Synthesis (CltA Precursor Peptide) Thiazolines Thiazoline Formation (CltB) Precursor->Thiazolines Thiazoles Thiazole Formation (CltC) Thiazolines->Thiazoles Dehydration Dehydration (Ser/Thr) (CltE, CltF) Thiazoles->Dehydration Pyridine Pyridine Ring Formation & Leader Peptide Cleavage (CltD, CltG) Dehydration->Pyridine Thioether Tertiary Thioether Bridge (CltM, CltN) Pyridine->Thioether This compound Mature this compound Thioether->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the bioactivity of this compound analogues is available, though production yields and enzyme kinetics are not widely reported in the literature.

Table 1: Bioactivity of this compound Analogues
CompoundTarget Organism/EnzymeBioactivity (MIC in µg/mL or IC₅₀)Reference
This compound A Human Plasma ReninIC₅₀ = 1.7 µM[2][9]
This compound B Bacillus anthracis (Ames)4[1]
Bacillus cereus8[1]
Bacillus subtilis16[1]
Staphylococcus aureus>64[1]
Enterococcus faecalis>64[1]
Escherichia coli>64[1]
Pseudomonas aeruginosa>64[1]
Candida albicans>64[1]
Saccharomyces cerevisiae>64[1]
This compound C Bacillus anthracis (Ames)4[1]
Bacillus cereus8[1]
Bacillus subtilis16[1]
Staphylococcus aureus>64[1]
Enterococcus faecalis>64[1]
Escherichia coli>64[1]
Pseudomonas aeruginosa>64[1]
Candida albicans>64[1]
Saccharomyces cerevisiae>64[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound are not fully available in the public domain. However, the key methodologies employed in the cited literature are outlined below.

Heterologous Expression of the this compound Gene Cluster

The heterologous expression of the clt gene cluster in a host such as Streptomyces lividans has been crucial for confirming its role in this compound biosynthesis.

Workflow for Heterologous Expression:

Heterologous_Expression_Workflow GenomicDNA Isolate Genomic DNA from S. hygroscopicus CosmidLibrary Construct Cosmid Library GenomicDNA->CosmidLibrary ScreenLibrary Screen Library for clt Gene Cluster CosmidLibrary->ScreenLibrary Subclone Subclone clt Cluster into Expression Vector (e.g., pJTU-series) ScreenLibrary->Subclone Conjugation Introduce Expression Plasmid into S. lividans via Conjugation Subclone->Conjugation Fermentation Ferment S. lividans Transformants Conjugation->Fermentation Analysis Analyze for this compound Production (LC-MS, Bioassay) Fermentation->Analysis

Caption: Workflow for heterologous expression of the this compound gene cluster.

Key Steps:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the producing strain, S. hygroscopicus.

  • Cosmid Library Construction: The genomic DNA is partially digested and ligated into a cosmid vector to create a genomic library.

  • Library Screening: The library is screened using probes designed from conserved regions of thiopeptide biosynthetic genes to identify cosmids containing the clt gene cluster.

  • Subcloning: The identified gene cluster is subcloned into a suitable Streptomyces expression vector.

  • Interspecies Conjugation: The expression construct is introduced into a suitable heterologous host, such as S. lividans, via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Fermentation and Analysis: The recombinant S. lividans is fermented, and the culture extracts are analyzed for the production of this compound using techniques like LC-MS and bioassays.[5]

Gene Deletion in Streptomyces

Gene deletion studies are essential for elucidating the function of individual genes within the clt cluster. A common method is PCR targeting coupled with λ Red-mediated recombination.

Workflow for Gene Deletion:

Gene_Deletion_Workflow DesignPrimers Design Primers with Homology Arms to Target Gene PCRAmplify PCR Amplify Resistance Cassette (e.g., apramycin (B1230331) resistance) DesignPrimers->PCRAmplify Electroporate Electroporate PCR Product into E. coli with λ Red System (e.g., BW25113/pIJ790) containing the target cosmid PCRAmplify->Electroporate SelectRecombinants Select for Recombinant Cosmids Electroporate->SelectRecombinants Conjugate Conjugate Recombinant Cosmid into Streptomyces SelectRecombinants->Conjugate SelectMutants Select for Double Crossover Homologous Recombinants Conjugate->SelectMutants Verify Verify Gene Deletion (PCR, Southern Blot) SelectMutants->Verify

Caption: General workflow for gene deletion in Streptomyces using PCR targeting.

Key Steps:

  • Primer Design: Long primers are designed with 39-nucleotide homology extensions flanking the target gene and sequences that anneal to a template plasmid carrying a resistance cassette (e.g., pIJ773 for apramycin resistance).

  • PCR Amplification: The resistance cassette is amplified by PCR using these primers.

  • Recombineering: The purified PCR product is electroporated into an E. coli strain expressing the λ Red recombinase system and containing a cosmid with the target clt gene.

  • Selection of Recombinants: Recombinant cosmids where the target gene has been replaced by the resistance cassette are selected.

  • Conjugation into Streptomyces: The recombinant cosmid is transferred into the native Streptomyces producer or the heterologous host.

  • Selection for Double Crossover: Progeny are selected for the presence of the resistance marker and the loss of the vector backbone, indicating a double crossover event that has replaced the native gene with the deletion cassette.

  • Verification: The gene deletion is confirmed by PCR analysis and/or Southern blotting.

Bioassays for this compound Activity

Bioassays are used to detect and quantify the biological activity of this compound.

  • Antibacterial Activity: The minimum inhibitory concentration (MIC) is determined using the microbroth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Antifungal Activity: An agar (B569324) patch bioassay can be used for rapid screening. A plug of the producing Streptomyces strain is placed on a lawn of a susceptible fungus (e.g., Botrytis cinerea), and the zone of inhibition is measured after incubation.[5]

  • Renin Inhibition Assay: The inhibitory activity against human plasma renin can be measured using a fluorometric assay. These assays typically use a FRET-based peptide substrate that is cleaved by renin, resulting in an increase in fluorescence. The IC₅₀ value is determined by measuring the concentration of this compound required to inhibit 50% of the renin activity.[2][6]

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated. While the complete regulatory network for this compound is not fully elucidated, several regulatory genes have been identified within or near the clt gene cluster.

  • cltH (ctmH): This gene encodes a LuxR-type transcriptional regulator. These types of regulators are common in secondary metabolite gene clusters and often act as activators.[1]

  • SHJG8833: In Streptomyces hygroscopicus 5008, a transcriptional regulator designated SHJG8833 has been shown to be involved in the regulation of this compound biosynthesis.

The biosynthesis is likely controlled by a complex interplay of pathway-specific regulators (like CltH) and global regulators that respond to nutritional and environmental signals.

Proposed Regulatory Influences

Regulatory_Network GlobalSignals Nutritional & Environmental Signals GlobalRegulators Global Regulators GlobalSignals->GlobalRegulators PathwayRegulator Pathway-Specific Regulator (e.g., CltH/ctmH) GlobalRegulators->PathwayRegulator cltCluster clt Biosynthetic Genes PathwayRegulator->cltCluster + This compound This compound Production cltCluster->this compound

Caption: A simplified model of the regulatory influences on this compound biosynthesis.

Conclusion and Future Perspectives

This compound stands out as a structurally unique and biologically active RiPP. The elucidation of its biosynthetic gene cluster has provided a roadmap for understanding the enzymatic machinery responsible for its complex architecture. While significant progress has been made, several areas warrant further investigation. The precise mechanisms and kinetics of the individual biosynthetic enzymes remain to be characterized. A deeper understanding of the regulatory network controlling this compound production could enable the development of strategies for yield improvement. Furthermore, the diverse bioactivities of this compound analogues suggest that this scaffold could be a promising starting point for the development of new therapeutic agents through biosynthetic engineering and semi-synthesis. This technical guide serves as a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this potent thiopeptide.

References

An In-depth Technical Guide on the Inhibitory Effects of Cyclothiazomycin on RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazomycin, a member of the thiopeptide antibiotic family, has been identified as an inhibitor of RNA polymerase. This technical guide provides a comprehensive overview of the current understanding of the inhibitory effects of this compound on this essential enzyme. While quantitative inhibitory data remains elusive in publicly available literature, this document consolidates the known information regarding its mechanism of action, outlines relevant experimental protocols for its study, and presents visualizations to aid in conceptualizing its biological activity.

Introduction

This compound is a structurally unique, polythiazole-containing bicyclic peptide produced by Streptomyces species.[1][2] While many thiopeptide antibiotics are known to inhibit protein synthesis by targeting the ribosome, this compound represents a notable exception with its reported activity against RNA polymerase.[3] Specifically, this compound B1 has been shown to inhibit DNA-dependent RNA synthesis by bacteriophage RNA polymerases, suggesting a distinct mechanism of action within this antibiotic class.[4] This guide aims to provide a detailed technical resource for researchers investigating this compound's potential as a lead compound in the development of novel antimicrobial agents targeting bacterial transcription.

Quantitative Data on RNA Polymerase Inhibition

Despite the identification of this compound B1 as an RNA polymerase inhibitor, specific quantitative data such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for its activity against any RNA polymerase are not currently available in the peer-reviewed literature. One study reported an IC50 of 1.7 µM for this compound against human plasma renin, an entirely different enzyme, highlighting the need for dedicated quantitative studies on its RNA polymerase inhibitory properties.[5]

Table 1: Summary of Available Quantitative Inhibition Data for this compound

CompoundTarget EnzymeIC50KiReference
This compoundHuman Plasma Renin1.7 µMNot Reported[5]
This compound B1Bacteriophage RNA PolymeraseNot ReportedNot Reported[4]

The lack of quantitative data underscores a significant gap in the understanding of this compound's potency and represents a critical area for future research.

Mechanism of Action

The precise mechanism by which this compound inhibits RNA polymerase has not been fully elucidated. The primary evidence points to the inhibition of DNA-dependent RNA synthesis.[4] This suggests that this compound may interfere with one or more key steps in the transcription cycle:

  • Initiation: It could prevent the binding of RNA polymerase to the promoter DNA, hinder the formation of the open promoter complex, or block the synthesis of the initial RNA transcript.

  • Elongation: The compound might stall the elongating polymerase complex, preventing the processive synthesis of the RNA chain.

  • Termination: While less likely, it could interfere with the proper termination of transcription.

One report suggests that this compound B may act by reducing ribosome-dependent GTPase activity. While intriguing, the direct link between this observation and the inhibition of RNA polymerase remains to be clarified and may represent a secondary or context-dependent effect.

Further research is required to pinpoint the exact binding site of this compound on the RNA polymerase enzyme and to delineate its effects on the structural and functional dynamics of the transcription machinery.

Experimental Protocols

To facilitate further investigation into the inhibitory properties of this compound, this section provides detailed methodologies for key experiments.

In Vitro Transcription Inhibition Assay (Bacteriophage RNA Polymerase)

This protocol is designed to assess the inhibitory effect of this compound on the activity of bacteriophage RNA polymerase (e.g., T7, T3, or SP6).

Objective: To determine the concentration-dependent inhibition of RNA synthesis by this compound.

Materials:

  • Bacteriophage RNA Polymerase (e.g., T7 RNA Polymerase)

  • Linearized DNA template containing the appropriate bacteriophage promoter

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]UTP or other labeled rNTP

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • RNase inhibitor

  • Stop solution (e.g., 0.5 M EDTA)

  • Apparatus for denaturing polyacrylamide gel electrophoresis (PAGE)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture by combining the transcription buffer, linearized DNA template, unlabeled rNTPs, and RNase inhibitor.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO only).

  • Enzyme Addition: Initiate the reaction by adding the bacteriophage RNA polymerase and the radiolabeled rNTP.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis:

    • Separate the RNA products by denaturing PAGE.

    • Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film.

    • Quantify the band intensities to determine the amount of RNA synthesized at each this compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of an RNA polymerase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - RNA Polymerase - DNA Template - rNTPs (labeled & unlabeled) - Buffers C Set up Transcription Reactions (with & without inhibitor) A->C B Prepare this compound Serial Dilutions B->C D Incubate at 37°C C->D E Terminate Reactions D->E F Separate RNA Products (Denaturing PAGE) E->F G Visualize & Quantify (Phosphorimaging) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I Central_Dogma DNA DNA Transcription Transcription (RNA Polymerase) DNA->Transcription template RNA RNA Translation Translation (Ribosome) RNA->Translation template Protein Protein Transcription->RNA Translation->Protein Inhibitor This compound Inhibitor->Transcription Inhibition Elongation_Inhibition cluster_dna cluster_polymerase RNA Polymerase cluster_rna 5'- 5'- DNA_top G-C-A-T-G-C-A-T-G-C-A-T 5'-->DNA_top 3' 3' DNA_top->3' 3'- 3'- DNA_bottom C-G-T-A-C-G-T-A-C-G-T-A 3'-->DNA_bottom 5' 5' DNA_bottom->5' RNAP RNAP Core RNA_out 5'-G-C-A-U-G... Inhibitor This compound Inhibitor->RNAP binds & stalls

References

Cyclothiazomycin B: A Technical Whitepaper on its Chitin-Binding Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazomycin B, a cyclic thiopeptide antibiotic, exhibits notable antifungal activity against a range of filamentous fungi. Its mechanism of action is distinguished by a direct interaction with a fundamental component of the fungal cell wall: chitin (B13524). This technical guide provides an in-depth analysis of the antifungal properties of this compound B, with a specific focus on its chitin-binding activity. The document consolidates available quantitative data on its antifungal efficacy, details the experimental methodologies used to elucidate its mechanism, and presents visual workflows to illustrate the scientific investigation process. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science who are interested in the development of novel antifungal agents.

Introduction

The increasing prevalence of fungal infections in both clinical and agricultural settings necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound B1 (CTB1), a cyclic thiopeptide isolated from Streptomyces sp., has emerged as a promising antifungal compound.[1] Its primary mode of action involves the disruption of fungal cell wall integrity, not by inhibiting the enzymes responsible for cell wall synthesis, but by directly binding to chitin, a crucial structural polysaccharide.[1] This direct binding leads to increased cell wall fragility, ultimately causing fungal cell lysis under hypoosmotic conditions.[1] This whitepaper will delve into the technical details of this compound B's antifungal properties, focusing on its interaction with chitin.

Antifungal Spectrum of this compound B1

This compound B1 has demonstrated inhibitory activity against several filamentous fungi, including significant plant pathogens. The available data on its half-maximal inhibitory concentration (IC50) are summarized in the table below.

Fungal SpeciesIC50 (nmol/mL)Reference
Cochliobolus miyabeanus0.3[2]
Botrytis cinerea0.2[2]
Septoria nodorum4.1[2]

Mechanism of Action: Chitin Binding

The antifungal activity of this compound B1 is directly linked to its ability to bind to chitin, a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls.[1] This interaction distinguishes CTB1 from many other antifungal agents that target ergosterol (B1671047) synthesis or cell wall biosynthetic enzymes.

Specificity of Binding

Studies have shown that this compound B1 exhibits specific binding to chitin. It does not bind to other cell wall components such as β-glucan or chitosan (B1678972).[1] This specificity suggests a targeted interaction with the chitin polymer, leading to the observed disruption of cell wall architecture.

Consequences of Chitin Binding

The binding of this compound B1 to chitin results in a compromised cell wall. This is evidenced by the following observations:

  • Morphological Changes: Fungal hyphae and spores treated with CTB1 exhibit significant swelling.[1]

  • Increased Cell Wall Fragility: The antifungal effect of CTB1 is diminished in hyperosmotic conditions, and treated hyphae readily burst under hypoosmotic stress, indicating a weakened cell wall.[1]

Distinction from Chitin Synthase Inhibitors

Crucially, this compound B1 does not inhibit the activity of chitin synthase, the enzyme responsible for synthesizing chitin.[1] This differentiates its mechanism from that of competitive chitin synthase inhibitors like nikkomycin (B1203212) Z. While CTB1 was observed to inhibit chitin synthase biosynthesis, this effect was comparable to that of a general protein synthesis inhibitor and was not the primary cause of its antifungal action.[1]

Experimental Protocols

The elucidation of this compound B1's mechanism of action has relied on a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.

  • 96-well microtiter plates.

  • Fungal spore suspension, adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • This compound B1 stock solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial twofold dilutions of this compound B1 in RPMI-1640 medium in the wells of a 96-well plate.

  • Add an equal volume of the standardized fungal spore suspension to each well.

  • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Chitin Binding Assay

This assay is designed to determine the ability of this compound B1 to bind to chitin.

Materials:

  • This compound B1.

  • Insoluble chitin (e.g., from crab shells, practical grade).

  • Other polysaccharides for specificity testing (e.g., β-glucan, chitosan).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • High-performance liquid chromatography (HPLC) system.

Procedure:

  • Prepare a suspension of chitin in PBS.

  • Add a known concentration of this compound B1 to the chitin suspension.

  • Incubate the mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., room temperature or 4°C) with gentle agitation to allow for binding.

  • Centrifuge the mixture to pellet the insoluble chitin and any bound CTB1.

  • Carefully collect the supernatant, which contains the unbound CTB1.

  • Quantify the concentration of unbound CTB1 in the supernatant using HPLC analysis by comparing it to a standard curve of known CTB1 concentrations.

  • The amount of bound CTB1 can be calculated by subtracting the amount of unbound CTB1 from the initial amount added.

  • To assess binding specificity, repeat the assay using other polysaccharides like β-glucan and chitosan instead of chitin.

Note: Specific quantitative binding parameters for this compound B1, such as the dissociation constant (Kd) and maximum binding capacity (Bmax), are not currently available in the published literature.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described in this guide.

cluster_Mechanism Mechanism of Action CTB1 This compound B1 Binding Direct Binding CTB1->Binding Chitin Fungal Cell Wall Chitin Chitin->Binding Fragility Increased Cell Wall Fragility Binding->Fragility Lysis Cell Lysis (Hypoosmotic Conditions) Fragility->Lysis

Caption: Proposed mechanism of action for this compound B1.

cluster_Workflow Experimental Workflow for Mechanism Elucidation Observation Initial Observation: Antifungal Activity of CTB1 Hypothesis Hypothesis Generation: Target is the Fungal Cell Wall Observation->Hypothesis Assay1 Antifungal Susceptibility Testing (MIC/IC50 Determination) Hypothesis->Assay1 Assay2 Chitin Binding Assay Hypothesis->Assay2 Assay3 Chitin Synthase Activity Assay Hypothesis->Assay3 Assay4 Osmotic Stress Assay Hypothesis->Assay4 Result1 Confirmation of Potency Assay1->Result1 Result2 Demonstration of Specific Binding to Chitin Assay2->Result2 Result3 No Inhibition of Chitin Synthase Assay3->Result3 Result4 Increased Cell Lysis under Hypoosmotic Conditions Assay4->Result4 Conclusion Conclusion: CTB1's Antifungal Action is via Direct Chitin Binding Leading to Cell Wall Fragility Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Caption: Workflow for elucidating the antifungal mechanism of CTB1.

Conclusion and Future Directions

This compound B1 represents a promising class of antifungal agents with a distinct mechanism of action centered on the direct binding to fungal cell wall chitin. This interaction leads to a loss of cell wall integrity and subsequent cell death. The data presented in this technical guide underscore the potential of CTB1 as a lead compound for the development of new antifungal therapies.

Future research should focus on several key areas to advance the development of this compound B and its analogs:

  • Comprehensive Antifungal Spectrum Analysis: A broader screening of CTB1 against a wide range of clinically and agriculturally relevant fungi is necessary to fully define its spectrum of activity.

  • Quantitative Binding Studies: Determining the binding affinity (Kd) and capacity (Bmax) of CTB1 to chitin from various fungal sources will provide a more detailed understanding of its interaction and could inform structure-activity relationship studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of CTB1 analogs could lead to the identification of compounds with improved antifungal potency, a broader spectrum of activity, and enhanced pharmacokinetic properties.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of fungal infections are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound B1.

By addressing these research gaps, the full therapeutic potential of this compound B as a novel antifungal agent can be realized.

References

"Cyclothiazomycin's role as a renin inhibitor for blood pressure regulation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertension, a leading risk factor for cardiovascular disease, is a major global health concern. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its dysregulation is a key contributor to the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen (B3276523) to angiotensin I. This pivotal role makes renin a prime therapeutic target for the development of antihypertensive drugs. Cyclothiazomycin, a novel polythiazole-containing bicyclic peptide isolated from Streptomyces sp. NR0516, has emerged as a potential renin inhibitor. This technical guide provides a comprehensive overview of this compound's role as a renin inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data on Renin Inhibition

This compound has demonstrated inhibitory activity against human plasma renin. The available quantitative data from in vitro studies is summarized in the table below. To date, further detailed quantitative data such as the inhibition constant (Ki) and in vivo efficacy in animal models have not been extensively reported in the scientific literature.

CompoundTarget EnzymeInhibitory Concentration (IC50)Source
This compoundHuman Plasma Renin1.7 µM[1]

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance. The canonical pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels. Renin cleaves angiotensinogen, a glycoprotein (B1211001) produced by the liver, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the octapeptide angiotensin II, the primary effector molecule of the RAS.

Angiotensin II exerts its physiological effects by binding to two main G protein-coupled receptors: AT1 and AT2. Activation of the AT1 receptor mediates most of the well-known effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex (leading to sodium and water retention), and stimulation of the sympathetic nervous system. These actions collectively lead to an increase in blood pressure. The AT2 receptor, on the other hand, is generally considered to have counter-regulatory effects, promoting vasodilation and anti-proliferative responses.

This compound, as a renin inhibitor, directly blocks the initial, rate-limiting step of this cascade, thereby reducing the production of both angiotensin I and, consequently, angiotensin II. This mechanism of action is distinct from other classes of RAS inhibitors, such as ACE inhibitors and angiotensin receptor blockers (ARBs), which act downstream of renin.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Vasodilation Vasodilation AT2_Receptor->Vasodilation Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin This compound This compound (Inhibitor) This compound->Renin Inhibition ACE ACE

Caption: The Renin-Angiotensin System (RAS) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's renin inhibitory activity are not extensively published. However, based on standard methodologies for assessing renin inhibitors, the following protocols are provided as a guide for researchers.

In Vitro Renin Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring renin inhibitory activity.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a FRET peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Renin enzyme solution (pre-diluted in assay buffer)

    • Test compound dilution (or vehicle control)

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic renin substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the renin activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Renin_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Renin solution - Substrate solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add buffer, renin, and This compound/vehicle Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C (15 min) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (e.g., 60 min at 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro renin inhibition assay.

In Vivo Blood Pressure Measurement in a Rodent Model

This protocol describes the use of radiotelemetry for continuous blood pressure monitoring in a rat model of hypertension, a gold-standard method for preclinical cardiovascular research.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat model

  • Implantable radiotelemetry device for blood pressure measurement

  • Surgical instruments

  • Anesthesia

  • Analgesics

  • Test compound (this compound) formulation for administration (e.g., oral gavage or intravenous injection)

Procedure:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant the radiotelemetry catheter into the abdominal aorta or carotid artery.

    • Place the transmitter body in the peritoneal cavity or a subcutaneous pocket.

    • Close the incisions and provide appropriate post-operative care, including analgesia.

    • Allow the animal to recover for at least one week before starting the experiment.

  • Baseline Blood Pressure Recording:

    • House the rat in its home cage placed on a receiver that collects the telemetry signal.

    • Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate continuously for at least 24-48 hours to establish a stable baseline.

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle control to the rats according to the study design (e.g., single dose or multiple doses over a period).

    • Continue to monitor blood pressure and heart rate continuously for the duration of the study.

  • Data Analysis:

    • Analyze the collected data to determine the effect of this compound on blood pressure and heart rate compared to the baseline and vehicle control groups.

    • Evaluate the magnitude and duration of the blood pressure-lowering effect.

In_Vivo_BP_Workflow Start Start Animal_Model Select Hypertensive Rat Model (e.g., SHR) Start->Animal_Model Surgery Surgical Implantation of Radiotelemetry Device Animal_Model->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Baseline_Recording Baseline Blood Pressure Recording (24-48h) Recovery->Baseline_Recording Drug_Administration Administer this compound or Vehicle Control Baseline_Recording->Drug_Administration Continuous_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Drug_Administration->Continuous_Monitoring Data_Analysis Data Analysis: Compare treatment vs. control Continuous_Monitoring->Data_Analysis End End Data_Analysis->End

References

Early Research on the Antibacterial Spectrum of Cyclothiazomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Initial Characterization

Cyclothiazomycin was first reported by M. Aoki and colleagues in 1991. Their research primarily detailed the taxonomy of the producing organism, the fermentation process, and the isolation and physico-chemical characterization of the compound. The core focus of this initial publication was the potent inhibitory activity of this compound against human plasma renin, with an IC50 value of 1.7 microM.[1][2] The early literature did not provide a comprehensive analysis of its antibacterial spectrum.

Emergence of Antibacterial and Antifungal Activities

Subsequent research on this compound and its analogues revealed a broader range of biological activities, including antimicrobial properties.

This compound Analogs and their Antimicrobial Spectrum

Later studies led to the isolation and characterization of other members of the this compound family, notably this compound B and C. It is within the investigation of these analogues that the antibacterial and antifungal activities of this class of molecules were more clearly elucidated.

Antibacterial Activity: Research on this compound B and C has demonstrated their activity against Gram-positive bacteria.[3] While early, specific quantitative data is scarce, more recent studies have provided Minimum Inhibitory Concentration (MIC) values for these analogues against a panel of bacteria.

Antifungal Activity: this compound B1, in particular, has been shown to possess antifungal properties. It is reported to inhibit the growth of several filamentous fungi.[4]

The following table summarizes the available, albeit more recent, quantitative data on the antibacterial spectrum of this compound B and C. It is important to note that this data does not represent the "early research" from the initial discovery period but is the earliest publicly available quantitative data found.

Bacterial StrainThis compound B (MIC in µg/mL)This compound C (MIC in µg/mL)
Bacillus anthracis11
Bacillus subtilis24
Enterococcus faecalis3232-64
Listeria monocytogenes816
Staphylococcus aureus416
Escherichia coli64>64
Neisseria sicca>64>64
Pseudomonas putida>64>64
Aspergillus niger>64>64

Experimental Protocols

While the specific protocols from the very early antibacterial studies on this compound are not detailed in the available literature, the standard methods for determining the antibacterial spectrum of a novel compound during that period would have included the following:

Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)

This method is a cornerstone for determining the in vitro antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically from an overnight culture, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antimicrobial Agent: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at a temperature suitable for the growth of the test bacterium (typically 35-37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Agar (B569324) Diffusion Method (Disk Diffusion or Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Application of Antimicrobial Agent:

    • Disk Diffusion: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.

    • Well Diffusion: A well is cut into the agar, and a specific volume of the test compound solution is added to the well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where bacterial growth is inhibited).

Visualizing the Research Timeline and Compound Relationships

The following diagrams illustrate the progression of research on this compound and the relationship between its different analogues and their known biological activities.

Cyclothiazomycin_Timeline cluster_1991 1991 cluster_later Later Research Discovery Discovery of this compound (this compound A) Analogs Isolation of Analogs (this compound B & C) Discovery->Analogs Leads to Antibacterial Antibacterial Activity (Gram-positive bacteria) Analogs->Antibacterial Antifungal Antifungal Activity (Filamentous fungi) Analogs->Antifungal

Caption: Timeline of this compound Research.

Cyclothiazomycin_Analogs_Activity cluster_compounds This compound Family cluster_activities Biological Activities A This compound A Renin Renin Inhibition A->Renin B This compound B Antibacterial Antibacterial B->Antibacterial Antifungal Antifungal B->Antifungal C This compound C C->Antibacterial

Caption: this compound Analogs and Their Activities.

Conclusion

The early research on this compound was primarily focused on its potential as a renin inhibitor, a direction that diverged from the common path of antibiotic discovery. It was only through later investigations into its structural analogues, this compound B and C, that the antibacterial and antifungal properties of this molecular family began to be unveiled. While a detailed, quantitative antibacterial spectrum from the initial 1991 discovery period remains elusive in the scientific literature, the subsequent findings have established this compound and its relatives as a noteworthy class of bioactive peptides with potential for further development in the antimicrobial field. This technical guide serves as a summary of the foundational knowledge, highlighting the evolution of our understanding of this compound's biological activities from a targeted enzyme inhibitor to a molecule with a broader antimicrobial profile. Further research into the early, potentially unpublished, screening data or a more targeted investigation of this compound A's antibacterial properties would be necessary to fully elucidate its initial antimicrobial spectrum.

References

Methodological & Application

Application Notes and Protocols for the Structural Analysis of Cyclothiazomycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the complex structure of cyclothiazomycin, a potent thiopeptide antibiotic. The methodologies outlined are crucial for researchers in natural product chemistry, and drug discovery and development.

Introduction to this compound and the Role of NMR

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique bridged macrocyclic structure.[1] This intricate architecture, which includes multiple thiazole (B1198619) and thiazoline (B8809763) rings, dehydroamino acids, and a central pyridine (B92270) core, presents a significant challenge for structural elucidation.[1][2] High-field NMR spectroscopy stands as the most powerful and indispensable tool for unambiguously determining the constitution and relative stereochemistry of such complex natural products in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the establishment of through-bond and through-space correlations, which are essential for piecing together the molecular puzzle.

Core NMR Techniques for Structural Elucidation

The structural analysis of this compound relies on a suite of sophisticated NMR experiments. Each experiment provides a unique piece of structural information, and their combined interpretation leads to the final structure. The key techniques include:

  • 1D ¹H and ¹³C NMR: These are the foundational experiments. The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for identifying adjacent protons within amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): An extension of COSY, the TOCSY experiment reveals correlations between all protons within a coupled spin system, not just the directly coupled ones. This is particularly useful for identifying complete amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is the primary method for assigning carbons based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is critical for connecting different amino acid fragments and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is the key technique for determining the relative stereochemistry and three-dimensional conformation of the molecule.

Experimental Workflow for this compound Structural Analysis

The process of elucidating the structure of this compound using NMR follows a logical progression of experiments and data analysis. The general workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution Proton_NMR ¹H NMR Dissolution->Proton_NMR Carbon_NMR ¹³C NMR & DEPT Dissolution->Carbon_NMR COSY_TOCSY COSY / TOCSY Proton_NMR->COSY_TOCSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC NOESY_ROESY NOESY / ROESY Proton_NMR->NOESY_ROESY Carbon_NMR->HSQC Carbon_NMR->HMBC Spin_Systems Identify Amino Acid Spin Systems COSY_TOCSY->Spin_Systems HSQC->Spin_Systems Sequence Establish Peptide Sequence & Connectivity HMBC->Sequence Stereochem Determine Relative Stereochemistry NOESY_ROESY->Stereochem Spin_Systems->Sequence Sequence->Stereochem Structure Propose Final 3D Structure Stereochem->Structure data_interpretation cluster_cosy_tocsy COSY / TOCSY Analysis cluster_hsqc_hmbc HSQC / HMBC Analysis cluster_noesy NOESY / ROESY Analysis cluster_final Final Structure Assembly SpinSystems Identify ¹H-¹H Spin Systems (e.g., Ala, Thr, Val) CH_Assignment Assign ¹³C shifts to corresponding ¹H Fragment_Connection Connect spin systems via long-range ¹H-¹³C correlations CH_Assignment->Fragment_Connection Spatial_Proximity Identify through-space ¹H-¹H proximities Stereochemistry Define relative stereochemistry and 3D conformation Spatial_Proximity->Stereochemistry Final_Structure Combine all data to propose the complete 2D and 3D structure Stereochemistry->Final_Structure

References

Application Notes and Protocols for In Vitro Testing of Cyclothiazomycin's RNA Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothiazomycin is a unique polythiazole-containing bicyclic peptide produced by Streptomyces sp.[1]. Initially identified as a renin inhibitor, subsequent studies have revealed its potential as an inhibitor of DNA-dependent RNA synthesis, particularly targeting bacteriophage RNA polymerases[2][3]. This makes this compound B1 a person of interest for researchers studying transcription and for those in search of novel antimicrobial agents[2]. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory effects of this compound on RNA polymerase.

The assay is designed to be adaptable for various RNA polymerases, with a focus on bacteriophage enzymes like T7 RNA polymerase, which are commonly used in in vitro transcription systems. The protocol outlines the necessary reagents, step-by-step procedures, and methods for data analysis to determine the inhibitory potential of this compound.

Mechanism of Action (Proposed)

While the precise mechanism of this compound's inhibition of RNA polymerase is not fully elucidated, it is proposed to interfere with the transcription process. Unlike some inhibitors that target the initial binding of the polymerase to the DNA template, this compound may act at a later stage, such as during the initiation or elongation of the RNA transcript. This could involve binding to the polymerase itself or to the DNA-RNA polymerase complex, thereby stalling the synthesis of the RNA molecule. Further mechanistic studies are required to fully understand the molecular interactions.

Data Presentation

Quantitative data from in vitro inhibition assays are crucial for characterizing the potency of an inhibitor. The primary metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While a specific IC50 value for this compound's inhibition of RNA polymerase is not yet publicly available, the following table provides a template for presenting such data once obtained. For comparative purposes, the known IC50 value for its inhibition of human plasma renin is included.

CompoundTarget EnzymeIC50Reference
This compoundHuman Plasma Renin1.7 µM[1]
This compound B1Bacteriophage RNA PolymeraseNot Determined-

Experimental Protocols

This section details the protocol for a non-radioactive in vitro transcription assay to determine the inhibitory activity of this compound against T7 RNA polymerase. This method relies on the quantification of the synthesized RNA using a fluorescent dye.

Materials and Reagents
  • T7 RNA Polymerase

  • Linearized DNA template with a T7 promoter (e.g., pGEM vector)

  • Ribonucleotide solution (ATP, GTP, CTP, UTP)

  • Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • This compound (dissolved in a suitable solvent like DMSO)

  • Nuclease-free water

  • Fluorescent RNA-binding dye (e.g., RiboGreen® or similar)

  • Microplate reader with fluorescence capability

  • 96-well black microplates

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, DNA, NTPs, Buffer) setup Set up Transcription Reactions in 96-well plate reagents->setup inhibitor Prepare this compound Serial Dilutions inhibitor->setup incubation Incubate at 37°C setup->incubation add_dye Add Fluorescent RNA Dye incubation->add_dye read_fluorescence Read Fluorescence (Microplate Reader) add_dye->read_fluorescence data_analysis Data Analysis (IC50 Calculation) read_fluorescence->data_analysis

Caption: Experimental workflow for the in vitro RNA polymerase inhibition assay.

Procedure
  • Preparation of Reagents:

    • Prepare a master mix of the transcription reaction components (excluding the enzyme and inhibitor) in nuclease-free water. For each reaction, the final concentrations should be:

      • 1X Transcription Buffer

      • 0.5 mM each of ATP, GTP, CTP, UTP

      • 1 µg linearized DNA template

      • 20 units RNase Inhibitor

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the reaction is constant across all wells and does not exceed 1%.

    • Dilute the T7 RNA Polymerase in 1X Transcription Buffer to the desired working concentration.

  • Reaction Setup:

    • In a 96-well black microplate, add the this compound dilutions to the respective wells. Include a solvent-only control (no inhibitor) and a no-enzyme control (background).

    • Add the transcription master mix to each well.

    • Initiate the reaction by adding the diluted T7 RNA Polymerase to all wells except the no-enzyme control. The final reaction volume should be 50 µL.

  • Incubation:

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Following incubation, add the fluorescent RNA-binding dye to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the dye to bind to the newly synthesized RNA.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the fluorescence of the solvent-only control (100% activity) to 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Logical Relationship Diagram

inhibition_pathway cluster_transcription Transcription Process cluster_inhibition Inhibition by this compound RNAP RNA Polymerase RNA RNA Transcript RNAP->RNA binds Blocked Transcription Blocked DNA DNA Template DNA->RNA template for NTPs NTPs NTPs->RNA incorporated into RNA->Blocked This compound This compound This compound->RNAP inhibits

Caption: Proposed mechanism of RNA polymerase inhibition by this compound.

References

Application Notes and Protocols: Microbroth Dilution Method for Determining Cyclothiazomycin MIC against Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothiazomycin, a thiopeptide antibiotic, has demonstrated notable antifungal properties. Its mechanism of action involves the disruption of the fungal cell wall integrity by binding to chitin (B13524), a crucial structural polysaccharide.[1][2][3] This interaction leads to increased cell wall fragility, ultimately inhibiting fungal growth.[1][4] Determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species is a critical step in evaluating its potential as a therapeutic agent. The broth microdilution method is a standardized and widely accepted technique for quantifying the in vitro activity of antifungal compounds. This document provides detailed protocols for determining the MIC of this compound against filamentous fungi, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: this compound Antifungal Activity

While comprehensive MIC data for a wide range of clinically relevant fungi are still emerging, preliminary studies have indicated the potential of this compound B1. The following table summarizes available data on its inhibitory concentrations.

Fungal SpeciesMIC (µg/mL)Test MethodReference
Botrytis cinerea0.4581 (IC50)Not specified[4]
Cochliobolus miyabeanus0.4581 (IC50)Not specified[4]
Septoria nodorum0.4581 (IC50)Not specified[4]

Note: IC50 (half-maximal inhibitory concentration) values are presented as reported in the available literature. Further studies are required to establish standardized MIC values.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound against filamentous fungi using the broth microdilution method. The protocol is harmonized with the principles of CLSI document M38 and EUCAST guidelines for antifungal susceptibility testing of molds.

Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, adhesive, breathable plate sealers

  • Spectrophotometer or microplate reader (optional)

  • Inverted mirror (for visual reading)

  • Fungal isolates

  • Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%) with 0.05% Tween 20

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Sterile pipettes and tips

  • Incubator (35°C)

Protocol 1: Preparation of Media and this compound Stock Solutions
  • RPMI-1640 Medium Preparation:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • Buffer the medium with 0.165 M MOPS to a pH of 7.0.

    • Supplement with 2% glucose.

    • Sterilize by filtration through a 0.22 µm filter.

  • This compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Store the stock solution in small aliquots at -70°C until use.

Protocol 2: Inoculum Preparation
  • Fungal Culture:

    • Subculture the fungal isolates onto PDA or SDA plates and incubate at 35°C for 7 days, or until adequate sporulation is observed.

  • Spore Suspension:

    • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted loop or by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Transfer the suspension to a sterile tube.

    • Allow heavy particles to settle for 3-5 minutes.

  • Inoculum Standardization:

    • Adjust the conidial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Alternatively, perform a direct count using a hemocytometer.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.

Protocol 3: Microbroth Dilution Assay
  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly and transfer 100 µL to well 3.

    • Continue this process down to well 10.

    • Discard 100 µL from well 10. This will result in a range of this compound concentrations in wells 1-10, each with a volume of 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to the final desired range.

  • Controls:

    • Growth Control (Well 11): Contains 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum.

    • Sterility Control (Well 12): Contains 200 µL of uninoculated RPMI-1640 medium.

  • Incubation:

    • Seal the plate with a sterile, breathable plate sealer.

    • Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

Protocol 4: MIC Determination
  • Visual Reading:

    • Using an inverted mirror, examine the wells for fungal growth.

    • The MIC is defined as the lowest concentration of this compound that causes a 100% inhibition of growth (optically clear well) compared to the growth control well.

  • Spectrophotometric Reading (Optional):

    • If a microplate reader is used, measure the optical density (OD) at a wavelength of 530 nm.

    • The MIC endpoint is defined as the lowest drug concentration that shows a significant reduction in OD (e.g., ≥90%) compared to the growth control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis media Prepare RPMI-1640 Medium plate Prepare 96-Well Plate media->plate drug Prepare this compound Stock drug->plate inoculum Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension inoculum->inoculate dilute Serial Dilution of this compound plate->dilute dilute->inoculate incubate Incubate at 35°C inoculate->incubate read Read Results (Visual/Spectrophotometric) incubate->read mic Determine MIC read->mic mechanism_of_action cluster_fungus Fungal Cell cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm chitin Chitin Polymer glucan β-Glucan stress Cell Wall Stress chitin->stress mannoprotein Mannoprotein chs Chitin Synthase cyclo This compound cyclo->chitin Binds to fragility Increased Cell Wall Fragility stress->fragility lysis Cell Lysis & Growth Inhibition fragility->lysis

References

"handling and storage conditions for Cyclothiazomycin powder and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of Cyclothiazomycin powder and solutions in a laboratory setting. Adherence to these protocols is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe research environment.

Introduction to this compound

This compound is a thiopeptide antibiotic with known antifungal and RNA polymerase inhibitory activities. Its unique structure and biological functions make it a valuable tool in drug discovery and molecular biology research. Proper handling and storage are paramount due to its potential for isomerization in solution.

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS) for detailed safety information. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.

  • Respiratory Protection: When working with the powder, use a fume hood or a ventilated enclosure to avoid inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.

Handling and Storage of this compound Powder

This compound powder is the most stable form of the compound and should be handled with care to prevent contamination and degradation.

Storage Conditions

Proper storage is critical to maintain the long-term stability of this compound powder.

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation and preserves compound integrity.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)Protects from moisture and oxygen, which can contribute to degradation.
Light Protect from lightPrevents light-induced degradation.
Weighing and Handling
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weigh the desired amount of powder in a chemical fume hood to avoid inhalation of airborne particles.

  • Promptly and tightly reseal the container after use and return it to the recommended storage conditions.

Preparation and Storage of this compound Solutions

This compound is known to be stable in its solid state but can undergo slow isomerization when in solution[1]. Therefore, it is highly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable, it should be for a minimal duration and under specific conditions.

Recommended Solvents

This compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific experimental requirements.

SolventNotes
Dimethyl Sulfoxide (DMSO) Common solvent for preparing high-concentration stock solutions.
Methanol Can be used for certain applications and extractions.
Ethanol May be used for stock solution preparation.
Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound.

G cluster_0 Stock Solution Preparation A Equilibrate this compound powder to room temperature B Weigh the desired amount of powder in a fume hood A->B C Transfer powder to a sterile, light-protected container B->C D Add the appropriate volume of solvent (e.g., DMSO) C->D E Vortex or sonicate until fully dissolved D->E F Filter-sterilize the solution (optional, for cell-based assays) E->F

Caption: Workflow for preparing a this compound stock solution.

Storage of Stock Solutions

If immediate use is not possible, stock solutions should be stored under the following conditions. However, for optimal results, fresh preparation is always preferred.

ParameterRecommendationRationale
Temperature Aliquot and store at -20°C or -80°CMinimizes degradation and isomerization. Avoids repeated freeze-thaw cycles.
Container Use tightly sealed, light-protected vialsPrevents solvent evaporation and light exposure.
Duration Use as soon as possible, ideally within a few daysThis compound is prone to isomerization in solution[1].

Experimental Protocols

The following are example protocols for common assays involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a fungal strain.

G cluster_0 Antifungal MIC Assay A Prepare a serial dilution of this compound in a 96-well plate B Add a standardized fungal inoculum to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate at the optimal temperature for fungal growth C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Recommended Starting Concentrations: The effective concentration of this compound can vary depending on the fungal species. A typical starting range for MIC testing would be from 0.1 to 100 µg/mL.

In Vitro RNA Polymerase Inhibition Assay

This protocol assesses the inhibitory effect of this compound on RNA polymerase activity.

G cluster_0 RNA Polymerase Inhibition Assay A Prepare a reaction mixture containing buffer, DNA template, and RNA polymerase B Add varying concentrations of this compound A->B C Incubate to allow for inhibitor binding B->C D Initiate transcription by adding NTPs (one of which is labeled) C->D E Incubate for a defined period D->E F Stop the reaction and analyze the labeled RNA transcripts (e.g., by gel electrophoresis) E->F

Caption: Workflow for an in vitro RNA polymerase inhibition assay.

Recommended Starting Concentrations: The IC50 value for this compound against human plasma renin has been reported as 1.7 µM[2]. For RNA polymerase inhibition assays, a concentration range around this value (e.g., 0.1 to 10 µM) could be a suitable starting point for optimization.

Mechanism of Action Visualization

Antifungal Mechanism: Chitin (B13524) Binding

This compound B1 exerts its antifungal effect by binding to chitin in the fungal cell wall, which leads to increased cell wall fragility[3].

G cluster_0 Antifungal Mechanism A This compound C Binding A->C B Fungal Cell Wall Chitin B->C D Increased Cell Wall Fragility C->D E Cell Lysis D->E

Caption: this compound's antifungal mechanism via chitin binding.

RNA Polymerase Inhibition

This compound B1 has been shown to inhibit DNA-dependent RNA synthesis by bacteriophage RNA polymerases[1].

G cluster_0 RNA Polymerase Inhibition A This compound C Inhibition A->C B RNA Polymerase B->C E Transcription Blocked C->E D DNA Template D->B

Caption: Inhibition of RNA polymerase by this compound.

References

Preparing Cyclothiazomycin Stock Solutions for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazomycin, a member of the thiopeptide antibiotic family, has garnered significant interest within the research community due to its diverse biological activities. These include the inhibition of renin and RNA polymerase, as well as potent antifungal properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and handling of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in various biological assays.

Physicochemical Properties and Solubility

This compound is a macrocyclic peptide characterized by a complex structure containing multiple thiazole (B1198619) and thiazoline (B8809763) rings. This unique structure confers its distinct biological activities but also influences its solubility and stability.

Solubility:

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
MethanolSolubleCan be used for stock solution preparation.
Chloroform/Methanol MixturesSolubleUseful for certain extraction and purification procedures.
WaterSparingly SolubleDirect dissolution in aqueous buffers is not recommended for high concentrations.
Phosphate-Buffered Saline (PBS)Sparingly SolubleWorking solutions can be prepared by diluting a high-concentration stock in DMSO into PBS. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).

Stability:

Thiopeptide antibiotics can be susceptible to degradation in solution. This compound B1 and B2 are known to interconvert via isomerization when in solution, although they are stable in their solid form[1]. To ensure the integrity and activity of your this compound stock solutions, the following storage conditions are recommended.

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C in small aliquots.Minimizes degradation and prevents repeated freeze-thaw cycles.
Light Protect from light by storing in amber vials or wrapping tubes in aluminum foil.Thiopeptide compounds can be light-sensitive.
pH Maintain a neutral pH for working solutions unless the experimental protocol specifies otherwise.Extremes in pH can lead to hydrolysis and degradation of the peptide structure.

Safety Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling potent bioactive compounds should be followed:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Avoid inhalation of powder. Weigh and handle the solid compound in a chemical fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

G cluster_workflow Stock Solution Preparation Workflow Equilibrate Equilibrate Weigh Weigh Equilibrate->Weigh Prevent condensation Dissolve Dissolve Weigh->Dissolve Add DMSO Mix Mix Dissolve->Mix Ensure homogeneity Aliquot Aliquot Mix->Aliquot Single-use volumes Store Store Aliquot->Store -20°C or -80°C

Workflow for preparing this compound stock solutions.

Application Notes for Biological Assays

This compound exhibits multiple biological activities, making it a versatile tool for various assays. The optimal working concentration will depend on the specific assay, cell type, or enzyme being studied. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Renin Inhibition Assay

This compound A is a known inhibitor of human plasma renin, an enzyme crucial in the renin-angiotensin system that regulates blood pressure.

Recommended Starting Concentration:

Based on published data, this compound A has an IC50 of 1.7 µM for human plasma renin[2][3]. A typical starting point for a renin inhibition assay would be to test a range of concentrations from 0.1 µM to 10 µM.

Protocol Outline:

  • Prepare Working Solutions: Dilute the this compound stock solution in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all wells and is non-inhibitory to the enzyme (typically ≤ 0.5%).

  • Enzyme and Substrate Preparation: Prepare human recombinant renin and a fluorogenic renin substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the this compound working solutions or vehicle control to the wells of a microplate.

    • Add the renin enzyme and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_pathway Renin-Angiotensin System Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Cleavage Renin Renin This compound This compound This compound->Renin Inhibition

This compound inhibits the conversion of Angiotensinogen.
RNA Polymerase Inhibition Assay

This compound B1 has been identified as an inhibitor of DNA-dependent RNA synthesis by bacteriophage RNA polymerases[1].

Recommended Starting Concentration:

Specific IC50 values for RNA polymerase inhibition are not widely reported. A broad concentration range, for example, from 1 µM to 100 µM, should be tested initially to determine the effective concentration range.

Protocol Outline:

  • Prepare Working Solutions: Serially dilute the this compound stock solution in the appropriate reaction buffer.

  • Reaction Setup:

    • Combine a DNA template (e.g., a plasmid containing a bacteriophage promoter), RNA polymerase, and ribonucleotides (including a labeled nucleotide like [α-³²P]UTP or a fluorescently tagged nucleotide) in a microcentrifuge tube.

    • Add the this compound working solutions or a vehicle control.

  • Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C).

  • Termination and Analysis: Stop the reaction and analyze the newly synthesized RNA transcripts. This can be done by:

    • Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel and visualize by autoradiography or fluorescence imaging.

    • Filter Binding Assay: Precipitate the radiolabeled RNA onto a filter and quantify using a scintillation counter.

  • Data Analysis: Quantify the amount of RNA synthesized at each this compound concentration and calculate the IC50 value.

G cluster_pathway Transcription Inhibition DNA_Template DNA Template RNA_Transcript RNA Transcript DNA_Template->RNA_Transcript Transcription RNA_Polymerase RNA_Polymerase This compound This compound This compound->RNA_Polymerase Inhibition G cluster_pathway Antifungal Mechanism of Action Fungal_Cell Fungal Cell Chitin Chitin Fungal_Cell->Chitin contains Cell_Wall_Fragility Increased Cell Wall Fragility Chitin->Cell_Wall_Fragility Cell_Lysis Cell Lysis Cell_Wall_Fragility->Cell_Lysis This compound This compound This compound->Chitin Binds to

References

Application Notes & Protocols: Bioactivity Screening of Novel Cyclothiazomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclothiazomycin is a thiopeptide natural product produced by Streptomyces species, characterized by a unique, rigid, bicyclic peptide structure containing multiple thiazole (B1198619) rings.[1][2] Members of this class exhibit a range of biological activities, including antimicrobial, antifungal, and renin-inhibitory effects.[1][3] this compound B, for instance, is known to inhibit bacterial RNA polymerase and interfere with ribosome-dependent GTPase activity.[1][4] The antifungal properties of some analogues are attributed to their ability to bind to chitin (B13524) in fungal cell walls, leading to increased fragility.[5][6]

The complex scaffold of this compound presents a unique opportunity for the development of novel therapeutic agents. By creating derivatives through synthetic modifications or biosynthetic engineering, it is possible to enhance potency, broaden the spectrum of activity, and improve pharmacological properties.[7] These application notes provide a comprehensive overview and detailed protocols for the initial bioactivity screening of novel this compound derivatives against key targets, focusing on antimicrobial and anticancer activities.

General Bioactivity Screening Workflow

The initial screening process is designed as a hierarchical funnel to efficiently identify promising lead compounds from a library of novel this compound derivatives. The workflow begins with high-throughput primary screening, followed by more detailed dose-response analysis and secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Characterization Lib Library of Novel This compound Derivatives PrimScreen Primary Single-Point Screening (e.g., 10 µM concentration) - Antimicrobial (OD600) - Anticancer (MTT Assay) Lib->PrimScreen Actives Identification of 'Actives' (>50% inhibition) PrimScreen->Actives DoseResp Dose-Response Assays (8-point serial dilution) Actives->DoseResp Advance Actives Calc Determine Potency: - MIC (Antimicrobial) - IC50 (Anticancer) DoseResp->Calc Hits Confirmed 'Hits' Calc->Hits SecAssay Secondary / Mechanistic Assays - Target Engagement - Selectivity Profiling - In vivo models Hits->SecAssay Advance Hits Lead Lead Candidate SecAssay->Lead

Caption: High-level workflow for screening and identifying lead candidates from a library of novel derivatives.

Antimicrobial Activity Screening

Cyclothiazomycins are known to be potent against Gram-positive bacteria.[1] Screening novel derivatives aims to expand this spectrum, increase potency, and identify activity against resistant strains or fungi. The primary endpoint for antimicrobial activity is the Minimum Inhibitory Concentration (MIC).[8]

Data Presentation: Antimicrobial Activity

The following table summarizes hypothetical MIC values for a selection of novel this compound derivatives against a panel of bacterial and fungal pathogens.

Compound IDS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CTM-Parent21>12864
CTM-D0010.50.25>12832
CTM-D002426416
CTM-D00310.5>128>128
CTM-D004>128>128>1288
Vancomycin10.5N/AN/A
Amphotericin BN/AN/AN/A1
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of MIC values using the broth microdilution method in 96-well plates, a standard for antimicrobial susceptibility testing.[9][10]

1. Materials and Reagents:

  • 96-well, sterile, flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • This compound derivatives dissolved in DMSO (e.g., 10 mg/mL stock).

  • Positive control antibiotic (e.g., Vancomycin, Amphotericin B).

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

2. Preparation of Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

  • Transfer colonies to a tube containing sterile saline.

  • Vortex gently and adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

  • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

3. Assay Procedure:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. This creates a total volume of 100 µL.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10.

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

  • Add 50 µL of the prepared microbial inoculum to wells in columns 1-11. The final volume in these wells will be 100 µL. Add 50 µL of sterile broth to column 12.

  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

4. Data Analysis:

  • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • The growth control (column 11) should show distinct turbidity, while the sterility control (column 12) should remain clear.

Anticancer Activity Screening

The thiazole moiety is a key pharmacophore in many anticancer agents, often acting as a kinase inhibitor.[12][13] Derivatives of this compound are therefore promising candidates for anticancer drug discovery.[14][15] Cytotoxicity is evaluated by determining the half-maximal inhibitory concentration (IC50).

Data Presentation: Anticancer Activity

The following table summarizes hypothetical IC50 values for novel this compound derivatives against a panel of human cancer cell lines.

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT29 (Colon) IC50 (µM)Vero (Normal) IC50 (µM)
CTM-Parent25.530.1>50>50
CTM-D0018.212.515.3>50
CTM-D0021.52.30.922.4
CTM-D003>50>50>50>50
CTM-D00445.138.941.7>50
Doxorubicin0.80.51.12.5
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[16][17][18]

1. Materials and Reagents:

  • 96-well, sterile, flat-bottom tissue culture plates.

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control line (e.g., Vero).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT reagent: 5 mg/mL solution in sterile PBS, filter-sterilized.[16]

  • Solubilization solution: DMSO or a solution of 0.1 N HCl in isopropanol.

  • Test compounds dissolved in DMSO.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[18]

  • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

3. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Potential Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for lead optimization. While parent Cyclothiazomycins inhibit bacterial protein and RNA synthesis, their anticancer activity may stem from different pathways. Thiazole-containing compounds are known to inhibit protein kinases, particularly within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[12][14]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a novel this compound derivative.

Derivative Synthesis Strategy

A successful screening campaign relies on a structurally diverse library of compounds. For this compound, a logical derivatization strategy can target several key regions of the scaffold to modulate its physicochemical properties and biological activity.

SAR_Logic cluster_mods Potential Modification Sites Scaffold This compound Core Scaffold R1 Pyridine (B92270) Core Substituents Scaffold->R1 R2 Thiazole/Thiazoline Rings Scaffold->R2 R3 Macrocycle Size & Linker Scaffold->R3 R4 Peptide Backbone Scaffold->R4 Mod1 Vary electronic properties (e.g., -Cl, -OMe, -CF3) R1->Mod1 Mod2 Alter number or oxidation state (Thiazoline -> Thiazole) R2->Mod2 Mod3 Change flexibility and conformation (e.g., shorten/lengthen linker) R3->Mod3 Mod4 Introduce non-natural amino acids (via total synthesis) R4->Mod4

Caption: Logical relationship diagram for generating a library of novel this compound derivatives for screening.

References

Troubleshooting & Optimization

"troubleshooting low yield of Cyclothiazomycin in Streptomyces culture"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers experiencing low yields of Cyclothiazomycin in Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield a critical factor?

A1: this compound is a thiopeptide antibiotic, a class of natural products created from ribosomally synthesized peptides that undergo extensive post-translational modifications.[1][2] It is produced by species such as Streptomyces hygroscopicus and exhibits inhibitory activity against human plasma renin, making it a compound of interest for pharmaceutical research.[1][3] Achieving a high yield is crucial for ensuring a sufficient supply for research, development, and potential clinical applications, as well as for making the production process economically viable.

Q2: What are the fundamental stages of this compound biosynthesis?

A2: The biosynthesis of this compound is a multi-step process. It begins with the ribosomal synthesis of a precursor peptide from the cltA gene.[1][2] This peptide then undergoes a series of post-translational modifications by enzymes encoded in the clt gene cluster.[1] Key steps include the formation of thiazoline (B8809763) and thiazole (B1198619) rings, dehydration of amino acid residues, and complex cyclization reactions to form the final bridged macrocyclic structure.[1][4]

Q3: What are the most common causes of low this compound yield?

A3: Low yields typically stem from a few key areas:

  • Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can stress the Streptomyces culture, favoring primary metabolism over secondary metabolite production.[5][6]

  • Nutrient Imbalance: The composition of the fermentation medium, particularly the carbon-to-nitrogen ratio and the availability of specific precursors, is critical.[5][7]

  • Inconsistent Inoculum: Variability in the age, density, or viability of the seed culture can lead to inconsistent performance between batches.[5]

  • Regulatory Issues: The expression of the this compound biosynthetic gene cluster is tightly regulated, and insufficient activation of pathway-specific regulators can limit production.[8][9]

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Problem 1: My Streptomyces culture shows good biomass, but the this compound yield is poor.

This common issue suggests that the culture conditions are suitable for growth but not for triggering or sustaining secondary metabolite production.

Q: Could my fermentation medium be the problem?

A: Yes, nutrient composition is a primary factor. Secondary metabolism in Streptomyces is often initiated by the depletion of a key nutrient.[5]

  • Solution 1: Optimize Media Composition. Ensure your medium contains the necessary components. A widely used medium for this compound production is SFM agar.[1] For liquid cultures, tryptic soy broth (TSB) supplemented with sucrose (B13894) and yeast extract has also been used.[1] Experiment with different carbon and nitrogen sources to find the optimal ratio for production.

    Table 1: Recommended Media Composition

    Component Concentration (per Liter) Notes
    SFM (Soy Flour Mannitol) Agar [1] For solid culture production.
    Soy Flour 20 g Provides complex nitrogen and carbon.
    Mannitol 20 g Primary carbon source.
    Agar 20 g Solidifying agent.
    Tap Water 1 L
    General Liquid Medium [6][10] Starting point for liquid fermentation.
    Glycerol 20 g Often a preferred carbon source.[6]
    Peptone / Yeast Extract 10-20 g Complex nitrogen sources.[6]
    K2HPO4 2.5 g Phosphate source and buffer.[10]

    | MgSO4·7H2O | 1 g | Source of essential ions.[10] |

  • Solution 2: Precursor Feeding. Since this compound is derived from an 18-amino-acid peptide, a lack of specific amino acid precursors (especially Cysteine, Serine, and Threonine) can create a bottleneck.[1] Consider supplementing the medium with these amino acids (0.1-1.0 g/L) after the initial growth phase (24-48 hours).

Q: Are the physical culture parameters correct?

A: Even with a good medium, incorrect physical conditions can inhibit production.

  • Solution: Verify and Optimize Culture Conditions. Monitor and control pH, temperature, and aeration throughout the fermentation. The optimal conditions for growth may not be the same as for antibiotic production.[5][11]

    Table 2: Optimized Culture Conditions for Streptomyces

    Parameter Optimal Range Notes
    Temperature 28-32°C 30°C is a common optimum for both growth and production.[1][10][11]
    pH 7.0 - 8.0 Production is often favored in neutral to slightly alkaline conditions.[6][10]
    Incubation Time 5 - 10 days Production typically begins after the exponential growth phase (48h) and peaks later.[1][11]

    | Aeration/Agitation | High / 200-250 rpm | Sufficient dissolved oxygen is critical for aerobic Streptomyces and biosynthesis.[5] |

Problem 2: this compound yield is highly inconsistent between batches.

Q: What causes batch-to-batch variability?

A: The most common cause is inconsistency in the seed culture (inoculum).[5]

  • Solution: Standardize Inoculum Preparation. A robust and reproducible inoculum is key to consistent fermentations. Implement a standardized two-stage seed culture protocol. Refer to the Experimental Protocols section for a detailed method.

Problem 3: How can I genetically manipulate the strain to improve yield?

Q: My strain is healthy, but the yield is fundamentally low. What's next?

A: Low intrinsic production may be due to tight regulation of the biosynthetic gene cluster.

  • Solution: Overexpress Pathway-Specific Regulators. Most secondary metabolite pathways have specific activator genes.[8] Overexpressing these genes is a common and effective strategy to boost production.[8][12] Identify the cluster-situated regulatory genes within the this compound (clt) gene cluster and place them under the control of a strong, constitutive promoter.

Visualizations

troubleshooting_workflow start Low this compound Yield q1 Is biomass growth also poor? start->q1 q2 Is the yield inconsistent between batches? q1->q2 No, biomass is good a1 Troubleshoot Growth: - Check Temp, pH, Aeration - Test for Contamination - Verify Media Viability q1->a1 Yes a2 Standardize Inoculum: - Consistent spore count - Fixed incubation time - Use two-stage seed culture q2->a2 Yes a3 Optimize Production Phase: - Adjust C:N ratio - Optimize pH & DO - Precursor Feeding q2->a3 No, consistently low a4 Advanced Strategies: - Overexpress regulatory genes - Heterologous expression a3->a4 biosynthesis_overview cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modification (Clt Enzymes) ribosome Ribosome precursor Precursor Peptide (18 AAs) ribosome->precursor cltA cltA gene cltA->ribosome mod1 Thiazoline/Thiazole Formation (CltB, CltC) precursor->mod1 mod2 Dehydration (CltE, CltF) mod1->mod2 mod3 Cyclization & Tailoring (CltD, CltG, CltM, CltN) mod2->mod3 final_product Mature this compound mod3->final_product regulation_pathway global_reg Global Regulators (Nutrient Sensing, Stress) pathway_reg Pathway-Specific Regulator (e.g., CSR) global_reg->pathway_reg +/- gene_cluster clt Biosynthetic Gene Cluster pathway_reg->gene_cluster + (Activation) enzymes Biosynthetic Enzymes gene_cluster->enzymes product This compound enzymes->product

References

Technical Support Center: Optimizing HPLC Gradient for Cyclothiazomycin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the HPLC separation of Cyclothiazomycin isomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing your gradient elution method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?

A1: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of HPLC column chemistry is critical. For complex peptide-like molecules such as Cyclothiazomycins, a standard C18 column might not provide sufficient selectivity.

  • Gradient Steepness: A gradient that is too steep will cause the isomers to elute too quickly and without adequate separation.[1][2] For closely eluting compounds, a shallower gradient is often necessary to improve resolution.[2][3]

  • Mobile Phase Composition: The organic solvent, pH, and any additives in the mobile phase significantly influence selectivity.

Troubleshooting Steps:

  • Column Selection:

    • Consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase to enhance resolution through pi-pi interactions.

    • For particularly difficult separations, a chiral stationary phase might be necessary, as even subtle stereochemical differences can be resolved.[4]

  • Gradient Optimization:

    • Start with a broad "scouting" gradient (e.g., 5-95% Acetonitrile (B52724) in 20 minutes) to determine the approximate elution time of the isomers.[1]

    • Once the elution window is known, implement a shallower gradient across that range. For example, if the isomers elute between 40% and 50% Acetonitrile, you could run a gradient from 35% to 55% over a longer period (e.g., 30-40 minutes).[2]

  • Mobile Phase Modification:

    • Solvent Choice: If you are using acetonitrile, try substituting it with methanol (B129727). The different solvent selectivity may improve the separation.

    • pH Adjustment: The numerous thiazole (B1198619) and thiazoline (B8809763) rings, along with amino acid residues, mean that the overall charge of the this compound molecule can be influenced by pH.[5] Experiment with small pH adjustments of the aqueous mobile phase (e.g., using 0.1% formic acid or ammonium (B1175870) acetate) to alter the ionization state and potentially improve separation.[1]

    • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40-60°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.

Q2: I'm seeing inconsistent retention times for my this compound isomers between injections. What could be the cause?

A2: Inconsistent retention times can compromise the reliability of your analytical method. The most common causes are related to the HPLC system and mobile phase preparation.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.

  • Mobile Phase Preparation:

    • Premix your mobile phases to ensure a homogenous solution, especially if you are not using a high-pressure mixing pump.

    • Degas the mobile phases thoroughly to prevent bubble formation in the pump heads, which can lead to flow rate inaccuracies.

  • Pump Performance: Check for pressure fluctuations. A leaking pump seal or check valve can cause an unstable flow rate, leading to retention time shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.[6]

  • Isomer Interconversion: this compound B1 and B2 are known to interconvert in solution.[7][8] This chemical instability can lead to changes in the peak area ratio and potentially retention time shifts over the course of a long analytical run, especially if the sample is left at room temperature in the autosampler. Consider keeping the sample cool in the autosampler (e.g., 4°C).

Q3: My this compound isomer peaks are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system itself.

Troubleshooting Steps:

  • Mobile Phase pH: The basic nitrogen atoms in the thiazole rings of this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase, leading to tailing.[9]

    • Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction.

    • Using a buffer to maintain a consistent pH can also improve peak shape.[1]

  • Column Choice:

    • Use a modern, high-purity silica column with end-capping to minimize the number of free silanol groups.

    • If tailing persists, consider a column with a different stationary phase chemistry.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or the concentration of your sample.

  • System Issues: Check for dead volumes in the system, such as poorly made connections or a partially blocked frit, which can contribute to peak tailing.

Data Presentation

Table 1: Illustrative Data for Gradient Optimization of this compound Isomers

The following data is for illustrative purposes to demonstrate the effect of gradient optimization on isomer separation.

ParameterMethod AMethod BMethod C
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 20-80% B in 10 min35-55% B in 20 min35-55% B in 20 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Temperature 40°C40°C40°C
Retention Time Isomer 1 (min) 5.2110.3411.52
Retention Time Isomer 2 (min) 5.2110.8112.38
Resolution (Rs) 0.00 (Co-elution)1.452.10
Peak Tailing Factor (Tf) N/A1.31.1

Experimental Protocols

Protocol 1: General Method Development for this compound Isomer Separation

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and water or DMSO, to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Start with a high-quality reversed-phase column (e.g., C18 or Phenyl-Hexyl, < 2 µm particle size for high efficiency).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min (for a 2.1 mm ID column).

    • Column Temperature: 40°C.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm, requires initial UV scan for optimization).

    • Injection Volume: 1-5 µL.

  • Gradient Optimization Workflow:

    • Scouting Gradient: Perform an initial fast gradient run (e.g., 5-95% B over 10 minutes) to determine the approximate percentage of organic solvent required to elute the isomers.

    • Shallow Gradient: Based on the scouting run, design a shallow gradient around the elution point. For example, if the isomers elute at ~45% B, a new gradient could be 35-55% B over 20-30 minutes.

    • Further Optimization: If resolution is still insufficient, consider:

      • Further decreasing the gradient slope.

      • Changing the organic modifier (e.g., from acetonitrile to methanol).

      • Adjusting the mobile phase pH with a different additive (e.g., ammonium acetate).

      • Trying a different column stationary phase.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation Injection Injection Sample->Injection MobilePhase Mobile Phase Preparation Separation Column Separation MobilePhase->Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration

Caption: A general workflow for HPLC analysis.

Troubleshooting_Resolution Start Poor Isomer Resolution Q1 Is the gradient shallow enough? Start->Q1 Sol_Shallow Decrease Gradient Slope (e.g., 1% / min) Q1->Sol_Shallow No Q2 Is the stationary phase providing enough selectivity? Q1->Q2 Yes A1_Yes Yes A1_No No End Improved Resolution Sol_Shallow->End Sol_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Q2->Sol_Column No Q3 Is the mobile phase optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_Column->End Sol_MP Change Organic Solvent (ACN -> MeOH) or Adjust pH Q3->Sol_MP No A3_No No Sol_MP->End

Caption: A troubleshooting guide for poor HPLC resolution.

References

Technical Support Center: Overcoming Interference in NMR Spectra of Complex Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the NMR analysis of complex cyclic peptides.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions.

Issue 1: My 1D and 2D NMR spectra are extremely crowded and I cannot resolve individual proton signals.

This is a common problem with cyclic peptides due to the large number of protons in similar chemical environments.

Answer:

Severe signal overlap is a primary challenge in the NMR of cyclic peptides.[1][2][3] Here are several strategies to improve spectral resolution:

  • Move to Higher Dimensionality: If 2D spectra like COSY and TOCSY are congested, acquiring 3D NMR spectra can further disperse the peaks, aiding in assignment and analysis.[2][4][5]

  • Utilize Non-Uniform Sampling (NUS): NUS is a powerful technique that can significantly enhance resolution in 2D NMR experiments without increasing the measurement time.[6][7][8][9][10] It achieves this by sparsely sampling the indirect dimension.[7][8][9]

  • Employ Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide complex can induce significant chemical shifts in nearby protons.[11][12][13][14] The magnitude of the shift is dependent on the distance from the metal ion, which can help to separate overlapping resonances.[14]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of some protons, potentially resolving overlapping signals.[1]

  • Change the Solvent: The conformation of a cyclic peptide can be highly dependent on the solvent.[15][16] Changing the solvent may alter the peptide's conformation, leading to changes in chemical shifts that can resolve overlap.

  • Implement Pure Shift NMR: Techniques like PSYCHE can simplify crowded spectra by collapsing multiplets into single peaks, making it easier to identify individual resonances and measure coupling constants.[17]

Issue 2: Many of my signals are broad, leading to poor resolution and sensitivity.

Signal broadening can arise from several factors, from sample preparation to the inherent dynamics of the peptide.

Answer:

Broad peaks in your NMR spectrum can be caused by a variety of factors.[18] Here’s how to troubleshoot this issue:

  • Check Shimming and Sample Homogeneity: Poor shimming is a common cause of broad lines.[18] Also, ensure your sample is fully dissolved and homogeneous.

  • Address Potential Aggregation: Cyclic peptides can self-aggregate, leading to broader signals.[19]

    • Try decreasing the sample concentration.[19]

    • Acquire spectra at a higher temperature to disrupt aggregation.[19]

    • Add a small amount of a hydrogen bond-disrupting solvent, such as a few drops of deuterated methanol (B129727) or DMSO to a CDCl3 sample.[19]

  • Manage Chemical Exchange Broadening: If the peptide is undergoing conformational exchange on the NMR timescale (microseconds to milliseconds), this can lead to significant line broadening.[20][21][22][23]

    • Temperature Variation: Changing the temperature can sometimes shift the exchange rate out of the intermediate regime, resulting in sharper signals.

    • Chemical Shift Scaling: This is a multipulse technique that can be used to reduce exchange broadening.[20][21][22][23]

  • Eliminate Paramagnetic Impurities: Ensure your sample and NMR tube are free from paramagnetic contaminants, which can cause significant line broadening.

Issue 3: I am not observing enough NOE cross-peaks to determine the structure of my cyclic peptide.

The absence of sufficient NOE restraints is a frequent problem, especially for flexible or N-methylated cyclic peptides.[16][24][25][26]

Answer:

A lack of sufficient NOE cross-peaks is a significant hurdle in the structure elucidation of many cyclic peptides.[16][24][25][26] Consider the following approaches:

  • Paramagnetic Relaxation Enhancement (PRE): This technique can provide long-range distance information (up to 15-24 Å) that is inaccessible with traditional NOE experiments.[27][28] It involves introducing a paramagnetic spin label into the molecule or the solvent.[27][29]

  • Increase Rotational Correlation Time:

    • Use Viscous Solvents: Dissolving the peptide in a more viscous solvent can slow down molecular tumbling and enhance the NOE effect.[16][24]

  • Combine NMR with Molecular Dynamics (MD) Simulations: When experimental distance restraints are sparse, MD simulations can be used to generate a conformational ensemble that is consistent with the available NMR data.[25][26][30]

  • Alternative Experimental Approaches:

    • The CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles) method uses experimentally measured 1H and 13C chemical shifts in conjunction with MD simulations and DFT calculations to determine conformational ensembles, which can be particularly useful when NOEs are weak or absent.[25][31]

Frequently Asked Questions (FAQs)

Q1: What are the best initial 2D NMR experiments to run for a new complex cyclic peptide?

A1: A standard set of initial 2D NMR experiments for a cyclic peptide includes:

  • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.[32]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.[30][32]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, which is essential for resolving overlap and aiding in assignments.[8]

Q2: How can I distinguish between intramolecular and intermolecular NOEs if my peptide is aggregating?

A2: This is a critical consideration. You can perform a dilution series. Intramolecular NOEs should remain constant in intensity relative to diagonal peaks as the concentration is decreased, while intermolecular NOEs will decrease in intensity.

Q3: My cyclic peptide has multiple proline residues, and I see multiple sets of signals. What does this mean?

A3: The presence of multiple sets of signals for a cyclic peptide containing proline is often due to the slow isomerization of the X-Pro peptide bond between the cis and trans conformations on the NMR timescale.[30] Each conformer will give rise to a distinct set of NMR signals. Variable temperature NMR experiments can help to study the kinetics of this isomerization.

Q4: When should I consider using Non-Uniform Sampling (NUS)?

A4: NUS is beneficial when you need to increase the resolution of your 2D spectra to resolve signal overlap, or when you want to reduce the acquisition time of your experiments without sacrificing resolution.[6][7][8][9][10] It is particularly useful for complex molecules like cyclic peptides where spectral crowding is a common issue.[6][8]

Q5: What are the advantages of using Paramagnetic Relaxation Enhancement (PRE)?

A5: PRE offers two main advantages. Firstly, it provides long-range distance restraints that are not accessible through standard NOE experiments, which is invaluable for determining the global fold of a peptide.[27][28] Secondly, it can be used to accelerate NMR data acquisition by reducing the T1 relaxation times of nuclei.[27][28][33]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters that can be adjusted to overcome spectral interference.

Table 1: Solvent Properties and Their Impact on Cyclic Peptide Conformation

SolventPolarityHydrogen Bonding CapabilityCommon Use Case
CDCl₃LowWeakMimicking apolar environments like cell membranes.[16]
DMSO-d₆HighAcceptorSolubilizing a wide range of peptides, can disrupt aggregation.[19]
CD₃ODHighDonor & AcceptorCan break up aggregates through hydrogen bonding.[19]
H₂O/D₂O (90/10)HighDonor & AcceptorMimicking physiological conditions.
CDCl₃/n-hexadecane-d₃₄Very LowWeakSurrogate for the apolar interior of a cell membrane.[16]

Table 2: Typical Concentration Ranges for NMR Experiments

Experiment TypeTypical ConcentrationRationale
Routine 1D/2D NMR1-5 mMGood signal-to-noise for structural elucidation.
Aggregation Studies0.1 - 10 mMA range of concentrations to observe concentration-dependent effects.
NOESY/ROESY>1 mMHigher concentration can improve the signal-to-noise of weak cross-peaks.[1]

Key Experimental Protocols

Protocol 1: Non-Uniform Sampling (NUS) for Enhanced Resolution

  • Pulse Sequence Selection: Choose a standard 2D pulse sequence (e.g., HSQC, HMBC, NOESY).

  • Sampling Schedule: Instead of acquiring all increments in the indirect dimension, a sparse sampling schedule is used. This is often a percentage of the total points (e.g., 25%).[8] The specific points to be acquired are determined by a predefined schedule.

  • Acquisition: Run the NMR experiment with the NUS schedule. The experimental time will be reduced proportionally to the sampling percentage.

  • Reconstruction: The missing data points are reconstructed using specific algorithms (e.g., Iterative Soft Thresholding) before Fourier transformation.[8] This generates a high-resolution spectrum from the sparsely collected data.

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) for Long-Range Distance Restraints

  • Paramagnetic Labeling: Introduce a paramagnetic center. This can be done by covalently attaching a stable nitroxide spin label (e.g., MTSL) to a cysteine residue or by using a metal-chelating tag.[29]

  • Diamagnetic Control: Prepare an identical sample where the paramagnetic center is in a diamagnetic (reduced) state. This is crucial for accurately measuring the PRE effect.

  • NMR Data Acquisition: Acquire identical 2D spectra (e.g., ¹H-¹⁵N HSQC) on both the paramagnetic and diamagnetic samples.

  • Data Analysis: The PRE rate (Γ₂) is determined from the ratio of peak intensities in the paramagnetic (I_para) and diamagnetic (I_dia) spectra. The distance (r) between the paramagnetic center and a given nucleus can then be calculated using the Solomon-Bloembergen equation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem Crowded NMR Spectrum (Signal Overlap) HigherDim 3D/4D NMR Problem->HigherDim Increase Dimensionality NUS Non-Uniform Sampling (NUS) Problem->NUS Enhance Resolution LSR Lanthanide Shift Reagents Problem->LSR Induce Chemical Shifts Conditions Vary Temp/Solvent Problem->Conditions Alter Conformation Outcome Resolved Spectrum & Structural Information HigherDim->Outcome NUS->Outcome LSR->Outcome Conditions->Outcome

Caption: Troubleshooting workflow for crowded NMR spectra.

logical_relationship cluster_issue Common Issues cluster_techniques Advanced NMR Techniques Overlap Signal Overlap MultiDim Multi-dimensional NMR (3D, 4D) Overlap->MultiDim Resolves NUS Non-Uniform Sampling (NUS) Overlap->NUS Enhances Resolution Broadening Line Broadening Exchange Exchange Broadening Suppression Broadening->Exchange Reduces WeakNOE Weak/Absent NOEs PRE Paramagnetic Relaxation Enhancement (PRE) WeakNOE->PRE Complements

Caption: Relationship between issues and advanced NMR solutions.

References

Technical Support Center: Interpreting Complex Fragmentation Patterns of Cyclothiazomycin in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex MS/MS fragmentation patterns of Cyclothiazomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its MS/MS fragmentation complex?

A1: this compound is a thiopeptide antibiotic with a unique bridged macrocyclic structure.[1] Its complexity arises from a rigid, bicyclic peptide scaffold containing multiple thiazoline (B8809763) and thiazole (B1198619) rings, dehydroamino acids, and a trisubstituted pyridine (B92270) core.[1][2][3] This intricate structure leads to non-classical fragmentation pathways in MS/MS analysis, making spectral interpretation challenging compared to linear peptides.[1]

Q2: What are the expected precursor ions for this compound in positive ion mode ESI-MS?

A2: this compound has a molecular formula of C₅₉H₆₄N₁₈O₁₄S₇. In positive ion mode electrospray ionization (ESI), you can expect to observe the following precursor ions:

  • [M+H]⁺: m/z 1473.2967

  • [M+2H]²⁺: m/z 737.1515

The presence of both singly and doubly charged ions is common for a molecule of this size. The relative intensity of these ions can depend on the solvent conditions and ion source settings.

Q3: What are the known major fragment ions of this compound in MS/MS?

A3: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion of this compound is known to produce a series of characteristic fragment ions. The fragmentation is dominated by double or multiple cleavages at an acrylamide (B121943) bond and a key tertiary C-S bond.[1]

Fragment Ion (m/z)Proposed Origin
1231Resulting from cleavage within the macrocyclic structure.
1163Neutral loss from a larger fragment.
784Neutral loss from a larger fragment.
441Fragment arising from double cleavage.
283Fragment arising from double cleavage.

Q4: Are there any known isomers of this compound that could complicate analysis?

A4: Yes, it has been reported that this compound can exist as a pair of isomers in solution.[3] These isomers may be separable by liquid chromatography, resulting in two distinct peaks with the same mass-to-charge ratio for the precursor ions. It is important to acquire and analyze the MS/MS spectra for each isomeric peak separately.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of this compound.

Problem 1: No or very weak fragmentation of the this compound precursor ion.

  • Possible Cause 1: Insufficient Collision Energy.

    • Solution: The complex and rigid structure of this compound requires higher collision energy to induce fragmentation compared to linear peptides. Systematically increase the collision energy (CE) in your MS/MS method. It is advisable to perform a CE ramp experiment to determine the optimal energy that yields the richest fragmentation pattern.

  • Possible Cause 2: Stable Precursor Ion.

    • Solution: The bicyclic nature of this compound contributes to its stability. If increasing the collision energy in a standard CID experiment is insufficient, consider using alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) if available on your instrument. HCD can provide more extensive fragmentation for complex structures.

  • Possible Cause 3: Poor Ion Transmission.

    • Solution: Ensure that the mass spectrometer is properly tuned and calibrated. Check the ion optics and lens settings to ensure efficient transmission of the precursor ion to the collision cell.

Problem 2: My MS/MS spectrum is dominated by unidentifiable adduct ions.

  • Possible Cause 1: Salt Contamination.

    • Solution: this compound can readily form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). Use high-purity, LC-MS grade solvents and reagents for sample preparation and chromatography.[4] Desalt your sample using a suitable technique like solid-phase extraction (SPE) with a C18 cartridge before LC-MS/MS analysis.

  • Possible Cause 2: Inappropriate Mobile Phase Additives.

    • Solution: While acidic modifiers are necessary for good ionization, some can contribute to adduct formation. If you observe persistent adducts, consider switching from trifluoroacetic acid (TFA) to formic acid, which is generally more MS-friendly. If sodium adducts are a major issue, adding a small amount of ammonium (B1175870) acetate (B1210297) to the mobile phase can sometimes help to promote the formation of the protonated molecule.

Problem 3: The observed fragment ions in my MS/MS spectrum do not match the expected values.

  • Possible Cause 1: Incorrect Precursor Ion Selection.

    • Solution: Verify that the correct precursor ion (e.g., [M+H]⁺ at m/z 1473.3) was selected for fragmentation. Check for the possibility of having selected an adduct ion or a co-eluting species with a similar m/z.

  • Possible Cause 2: Instrument Calibration Drift.

    • Solution: Ensure your mass spectrometer is recently and properly calibrated across the mass range of interest. Poor calibration can lead to significant mass shifts in the observed fragment ions.[5][6]

  • Possible Cause 3: Unexpected Fragmentation Pathways.

    • Solution: The fragmentation of complex molecules like this compound can sometimes lead to unexpected rearrangement and neutral losses. Carefully analyze the mass differences between the precursor and major fragment ions. Look for common neutral losses associated with peptides, such as water (18 Da) and ammonia (B1221849) (17 Da), as well as losses corresponding to parts of the unique side chains of this compound.

Experimental Protocols

1. Sample Preparation

  • Extraction: If starting from a fermentation broth, extract the this compound using an organic solvent such as butyl alcohol or ethyl acetate.

  • Purification: Purify the crude extract using column chromatography (e.g., QAE-Toyopearl) followed by preparative HPLC to isolate the this compound isomers.[7]

  • Desalting (Crucial Step): Before MS analysis, it is critical to desalt the purified sample. Use a C18 solid-phase extraction (SPE) cartridge.

    • Condition the cartridge with methanol, followed by LC-MS grade water.

    • Load the sample onto the cartridge.

    • Wash with water to remove salts.

    • Elute the this compound with a methanol/water mixture.

  • Final Preparation: Evaporate the eluent and reconstitute the sample in a solvent compatible with your LC-MS system, typically 50:50 acetonitrile:water with 0.1% formic acid.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm or similar is recommended for good separation of isomers.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. An example gradient is 10% B to 90% B over 20 minutes.

    • Flow Rate: Dependent on the column diameter, typically 0.2-0.4 mL/min for analytical scale.

    • Column Temperature: Maintain at a constant temperature, e.g., 40 °C, for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 500-1600 to cover both the singly and doubly charged precursor ions.

    • MS/MS Method:

      • Precursor Ion Selection: Target m/z 1473.3 for fragmentation.

      • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Collision Energy: This is a critical parameter that needs to be optimized. Start with a normalized collision energy of 30-40 and perform a stepped or ramped collision energy experiment to find the optimal value for generating a rich fragment ion spectrum.

      • MS2 Scan Range: m/z 100-1500 to detect all potential fragment ions.

Visualizations

Cyclothiazomycin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions Precursor This compound [M+H]⁺ m/z 1473.3 F1231 Fragment m/z 1231 Precursor->F1231 Initial Ring Cleavage F441 Fragment m/z 441 Precursor->F441 Double Cleavage F283 Fragment m/z 283 Precursor->F283 Double Cleavage F1163 Fragment m/z 1163 F1231->F1163 Neutral Loss F784 Fragment m/z 784 F1163->F784 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Extraction Extraction Purification Purification Extraction->Purification Desalting Desalting Purification->Desalting Reconstitution Reconstitution Desalting->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Selection) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation (CID/HCD) MS1_Scan->MS2_Scan Data_Analysis Spectral Analysis MS2_Scan->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting

Caption: General experimental workflow for this compound MS/MS analysis.

Troubleshooting_Tree cluster_issues Identify the Issue cluster_solutions Potential Solutions Start Problem with MS/MS Spectrum No_Frag No/Weak Fragmentation Start->No_Frag Adducts Dominant Adducts Start->Adducts Wrong_Frag Incorrect Fragments Start->Wrong_Frag Increase_CE Increase Collision Energy No_Frag->Increase_CE Change_Frag Use HCD No_Frag->Change_Frag Desalt Desalt Sample (SPE) Adducts->Desalt Clean_Solvents Use High-Purity Solvents Adducts->Clean_Solvents Check_Precursor Verify Precursor m/z Wrong_Frag->Check_Precursor Calibrate Recalibrate MS Wrong_Frag->Calibrate

Caption: Troubleshooting decision tree for this compound MS/MS analysis.

References

Technical Support Center: Improving the Solubility of Cyclothiazomycin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Cyclothiazomycin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic thiopeptide antibiotic with various biological activities, including potential as an antimicrobial and anticancer agent. Like many complex cyclic peptides, it has poor aqueous solubility due to its hydrophobic nature and rigid structure, which can pose a significant challenge for in vitro studies that require the compound to be in solution to interact with biological targets.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro assays due to its strong solubilizing power for hydrophobic compounds and compatibility with most cell culture experiments at low final concentrations. Other potential solvents include methanol (B129727) and mixtures of chloroform (B151607) and methanol.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v). For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v). It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.

Q4: I am observing precipitation when I add my this compound-DMSO stock to my aqueous buffer or media. What should I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding the aqueous solution to your DMSO stock, add the DMSO stock dropwise to the vortexing or stirring aqueous buffer. This gradual dilution can prevent localized high concentrations that lead to precipitation.

  • Use a pre-warmed aqueous solution: Gently warming your buffer or media (e.g., to 37°C) can sometimes improve the solubility of the compound.

  • Consider sonication: Brief sonication of the final solution can help to break down small precipitates and improve dissolution.

Q5: Are there any stability concerns with this compound in solution?

Some variants of this compound, such as this compound B1 and B2, can interconvert via isomerization when in solution, although they are stable in the solid state. This is an important consideration for the interpretation of experimental results, as the activity of the different isomers may vary. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of this compound in solution unless stability data for your specific storage conditions is available.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro studies.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume.Increase the volume of the solvent incrementally until the powder dissolves. Start with a small amount of powder to test solubility before dissolving the entire batch.
Inadequate mixing.Vortex the solution for 1-2 minutes. Gentle warming (to 37°C) or brief sonication can also aid dissolution.
Precipitation occurs immediately upon adding the DMSO stock solution to the aqueous medium. The final concentration of this compound exceeds its aqueous solubility limit.Lower the final concentration of this compound in the assay.
Improper mixing technique.Add the DMSO stock solution dropwise to the continuously stirring or vortexing aqueous medium.
The final solution appears cloudy or contains visible particles. Incomplete dissolution or aggregation.Try brief sonication of the final solution. If cloudiness persists, the solution may be supersaturated and the concentration should be reduced.
Contamination of the solvent or compound.Use high-purity, anhydrous DMSO and ensure the this compound powder is free of contaminants.
Inconsistent experimental results between batches of this compound solutions. Isomerization of the compound in solution.Prepare fresh solutions for each experiment from a solid stock. Avoid repeated freeze-thaw cycles of stock solutions.
Degradation of the compound.Store the solid compound and stock solutions under appropriate conditions (typically at -20°C or -80°C, protected from light and moisture).
Observed cytotoxicity in the vehicle control group. The final DMSO concentration is too high for the cell line.Reduce the final DMSO concentration in the assay. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cells.

Quantitative Data Summary

While precise quantitative solubility data for this compound in various solvents is not extensively published, the following table provides recommended starting concentrations for preparing stock solutions based on its known qualitative solubility and general practices for similar hydrophobic cyclic peptides.

Solvent Recommended Starting Stock Concentration (w/v) Recommended Starting Stock Concentration (Molar) Notes
DMSO 1 - 10 mg/mL0.68 - 6.8 mMPreferred solvent for creating high-concentration stock solutions for in vitro assays.
Methanol 0.5 - 5 mg/mL0.34 - 3.4 mMCan be used as an alternative to DMSO, but may have higher volatility and different effects on cells.
Ethanol 0.1 - 1 mg/mL0.07 - 0.68 mMLess effective than DMSO or methanol for dissolving highly hydrophobic compounds.
Water InsolubleInsolubleThis compound is practically insoluble in water.

Molar concentrations are calculated based on the molar mass of this compound A (1473.71 g/mol ). Adjust calculations for other this compound variants if necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molar mass of this compound A is approximately 1473.71 g/mol . Mass (mg) = 10 mmol/L * 1473.71 g/mol * Volume (L) * 1000 mg/g

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution factor: Calculate the dilution required from your 10 mM stock solution to achieve the desired final concentration, ensuring the final DMSO concentration remains below the toxic level for your cells (e.g., ≤ 0.5%).

  • Prepare the working solution: a. Warm the cell culture medium or assay buffer to the appropriate temperature (e.g., 37°C). b. In a sterile tube, add the required volume of the warmed medium/buffer. c. While gently vortexing or stirring the medium/buffer, add the calculated small volume of the 10 mM this compound stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Mix and use: Gently mix the final working solution and add it to your cell culture plates.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store add_stock Dropwise Addition of DMSO Stock to Medium store->add_stock Use Aliquot warm_media Warm Aqueous Medium/Buffer warm_media->add_stock mix Gentle Mixing add_stock->mix assay In Vitro Assay mix->assay Add to In Vitro Assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Start: Dissolving This compound precipitation Precipitation Observed? start->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes success Clear Solution: Proceed to Assay precipitation->success No optimize_dilution Optimize Dilution (Dropwise Addition) lower_conc->optimize_dilution sonicate Brief Sonication optimize_dilution->sonicate sonicate->success Resolved failure Still Precipitates: Re-evaluate Concentration sonicate->failure Not Resolved

"minimizing isomerization of Cyclothiazomycin B1 and B2 during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the isomerization of Cyclothiazomycin B1 and B2 during experiments.

Troubleshooting Guides

Issue 1: Rapid Isomerization Observed in Solution

Symptoms:

  • Inconsistent bioassay results.

  • Appearance of a second peak corresponding to the other isomer during HPLC analysis of a pure sample.

  • Changes in spectroscopic data (e.g., NMR, CD) over time.

Possible Causes & Solutions:

CauseRecommended Solution
Prolonged Storage in Solution This compound B1 and B2 are known to be stable in the solid state but isomerize in solution.[1] Prepare fresh solutions immediately before use. If storage in solution is unavoidable, refer to the storage recommendations in the FAQs below.
Sub-optimal Solvent Choice The polarity and protic nature of the solvent can influence the rate of isomerization. Empirically test different solvents (e.g., DMSO, ethanol, acetonitrile (B52724), aqueous buffers) to identify one that minimizes the rate of interconversion for your specific experimental timeframe. Start with anhydrous aprotic solvents if compatible with your experimental design.
High Temperature Elevated temperatures can accelerate the rate of isomerization. Conduct all experimental steps at the lowest temperature compatible with your protocol. Consider performing manipulations on ice.
Inappropriate pH The isomerization of the dehydrohomoalanine moiety can be influenced by pH. If using aqueous buffers, screen a range of pH values (e.g., 5-8) to determine the optimal pH for stability. Avoid strongly acidic or basic conditions.

Experimental Workflow to Minimize Isomerization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Solid_Compound Store this compound B1/B2 as a solid at -20°C or below Start->Solid_Compound Fresh_Solution Prepare fresh solution immediately before use Solid_Compound->Fresh_Solution Solvent_Selection Use anhydrous, aprotic solvent if possible Fresh_Solution->Solvent_Selection Low_Temp Maintain low temperature (e.g., on ice) Solvent_Selection->Low_Temp pH_Control Control pH if in aqueous buffer Low_Temp->pH_Control Minimize_Time Minimize experiment duration pH_Control->Minimize_Time Analysis Proceed to analysis or bioassay Minimize_Time->Analysis HPLC_Analysis Monitor isomerization by HPLC Analysis->HPLC_Analysis End End HPLC_Analysis->End

Caption: Workflow for handling this compound B1/B2 to minimize isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of isomerization between this compound B1 and B2?

A1: this compound B1 and B2 are diastereomers that differ in the configuration at one of their dehydrohomoalanine residues. The presence of the α,β-unsaturated amino acid allows for E/Z isomerization, leading to the interconversion between the two forms when in solution.[2]

Q2: How can I store this compound B1 and B2 to prevent isomerization?

A2: For long-term storage, it is crucial to keep the compounds in a solid (lyophilized) state at -20°C or -80°C in a desiccated environment. In the solid form, the molecules are conformationally restricted, which prevents isomerization.[1]

Q3: What are the best practices for preparing and handling solutions of this compound B1 and B2?

A3: To minimize isomerization in solution, adhere to the following best practices:

  • Prepare Fresh: Always prepare solutions immediately before your experiment.

  • Low Temperature: Handle solutions at low temperatures (e.g., on an ice bath).

  • Solvent Choice: If your experiment allows, use anhydrous, aprotic solvents such as DMSO or DMF. If aqueous buffers are necessary, empirically determine the pH that affords the greatest stability.

  • Minimize Time in Solution: Reduce the time the compound is in solution before use.

Q4: How can I monitor the isomerization of this compound B1 and B2?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for separating and quantifying the two diastereomers. A stability-indicating HPLC method should be developed to monitor the ratio of B1 to B2 over time.

Q5: Is there an ideal pH for working with this compound B1 and B2 in aqueous solutions?

Logical Relationship of Factors Affecting Isomerization:

G Isomerization_Rate Isomerization Rate (B1 <=> B2) Temperature Temperature Temperature->Isomerization_Rate increases Time_in_Solution Time in Solution Time_in_Solution->Isomerization_Rate increases Solvent_Properties Solvent Properties (Polarity, Protic/Aprotic) Solvent_Properties->Isomerization_Rate influences pH pH (in aqueous solution) pH->Isomerization_Rate influences Minimize_Isomerization Minimize Isomerization Low_Temperature Low Temperature Minimize_Isomerization->Low_Temperature Short_Duration Short Duration Minimize_Isomerization->Short_Duration Optimal_Solvent Optimal Solvent Minimize_Isomerization->Optimal_Solvent Optimal_pH Optimal pH Minimize_Isomerization->Optimal_pH Low_Temperature->Temperature Short_Duration->Time_in_Solution Optimal_Solvent->Solvent_Properties Optimal_pH->pH

Caption: Factors influencing the isomerization of this compound B1 and B2.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Isomerization

This protocol provides a general framework for developing an HPLC method to separate and quantify this compound B1 and B2.

Materials:

  • This compound B1 and/or B2 standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute to a working concentration of 50 µg/mL with 50:50 ACN:water.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength, likely around 220 nm and 280 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 70
      25 70
      26 30

      | 30 | 30 |

  • Analysis:

    • Inject the standard solution.

    • Identify the retention times for this compound B1 and B2.

    • To monitor isomerization, inject samples from your experiment at various time points and quantify the peak areas of the two isomers.

HPLC Analysis Workflow:

G Sample This compound B1/B2 Sample in Solution Injection Inject onto C18 RP-HPLC Column Sample->Injection Separation Gradient Elution (ACN/Water/TFA) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Peak Areas of B1 and B2 Detection->Quantification

Caption: Workflow for HPLC analysis of this compound B1 and B2 isomerization.

References

"enhancing the production of Cyclothiazomycin through media optimization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enhancement of Cyclothiazomycin production through media optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a thiopeptide antibiotic with a unique bridged macrocyclic structure.[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP), meaning its synthesis is a complex, multi-step process involving a precursor peptide encoded by a structural gene (cltA) and a series of enzymatic modifications.[1][2][3] Production can be challenging due to the complexity of this biosynthetic pathway and the tight regulation of secondary metabolism in the producing organisms, typically Streptomyces species.

Q2: Which microorganisms are known to produce this compound?

A2: The primary producers of this compound identified are Streptomyces hygroscopicus 10-22 and Streptomyces sp. NR0516.[1][4]

Q3: What are the key precursor molecules for this compound biosynthesis?

A3: As a RiPP, the direct precursors are the constituent amino acids of the initial peptide chain. The 18-amino-acid structural peptide is the foundation.[1][2] Therefore, ensuring the availability of all necessary proteinogenic amino acids in the fermentation medium is a critical first step.

Q4: How is this compound production typically measured?

A4: The standard method for quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for accurate measurement of the compound's concentration in fermentation extracts.[5] For rapid screening or qualitative assessments, a bioassay using an indicator organism like Botrytis cinerea can be employed to observe zones of inhibition.[5]

Troubleshooting Guides

Problem 1: Low or No Detectable this compound Production

This is a common issue that can stem from several factors, from the culture itself to the composition of the fermentation medium.

Troubleshooting Workflow: Low/No Production

start Low/No Production strain Verify Strain and Inoculum Quality start->strain media Check Basal Medium Composition strain->media Strain viable? precursors Assess Precursor Availability (Amino Acids) media->precursors Basal medium correct? phosphate (B84403) Evaluate Phosphate Concentration precursors->phosphate Amino acids sufficient? conditions Confirm Optimal Growth Conditions (pH, Temp, Aeration) phosphate->conditions Phosphate levels low? pathway Consider Genetic Factors (Gene Expression) conditions->pathway Conditions optimal? end Systematically Optimize Medium pathway->end Gene cluster intact?

Caption: Workflow for troubleshooting low this compound yield.

Possible Causes & Solutions:

  • Inoculum Quality: An inconsistent or aged inoculum can lead to poor growth and delayed onset of secondary metabolism.

    • Solution: Use a fresh, standardized spore suspension or a vegetative inoculum from a consistent growth phase.

  • Suboptimal Basal Medium: The fundamental components of your medium may not support robust secondary metabolism.

    • Solution: Start with a known medium for Streptomyces, such as SFM (Soy Flour Mannitol) agar, which has been used for S. hygroscopicus cultivation for this compound production.[5] Ensure all components are correctly prepared and sterilized.

  • Limiting Precursors: As a peptide-based antibiotic, a shortage of one or more constituent amino acids will directly halt production.

    • Solution: Supplement the medium with a complex nitrogen source like peptone or yeast extract. For a more targeted approach, analyze the amino acid composition of this compound and consider supplementing with potentially limiting amino acids.

  • Phosphate Repression: High concentrations of inorganic phosphate are known to suppress secondary metabolite production in Streptomyces through the PhoR-PhoP two-component regulatory system.[6]

    • Solution: Reduce the concentration of phosphate (e.g., K2HPO4) in your medium to growth-limiting levels. This often triggers a metabolic switch towards secondary metabolism.

Problem 2: Good Biomass Growth but Poor this compound Titer

This scenario suggests that primary metabolism is healthy, but the switch to or efficiency of secondary metabolism is impaired.

Possible Causes & Solutions:

  • Carbon/Nitrogen Source Imbalance: The type and ratio of carbon and nitrogen sources critically influence antibiotic production. Readily metabolized sources can promote rapid growth but repress secondary metabolism.

    • Solution: Experiment with different carbon sources. While glucose is common, sometimes slower-to-metabolize sugars like mannitol (B672) or starches can lead to better yields of secondary metabolites.[7] Similarly, complex nitrogen sources often outperform simple ones like ammonium (B1175870) salts for antibiotic production.

  • Suboptimal C:N Ratio: The overall balance of carbon to nitrogen is crucial.

    • Solution: Systematically vary the concentrations of your primary carbon and nitrogen sources to identify the optimal ratio for this compound production. This can be achieved using a Response Surface Methodology (RSM) approach.

  • Trace Element Limitation: The enzymes involved in the complex post-translational modifications of this compound may require specific metal cofactors.

    • Solution: Ensure your medium contains a standard trace element solution. Deficiencies in ions like Mg²⁺ or Fe³⁺ can limit the activity of key biosynthetic enzymes.

Data on Media Optimization

While specific quantitative data for this compound is not extensively published, the following tables represent a hypothetical optimization experiment based on established principles for Streptomyces fermentation. These tables illustrate the expected outcomes of a one-factor-at-a-time (OFAT) optimization approach.

Table 1: Effect of Carbon Source on this compound Production (Basal Medium: Soy Flour 20 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L)

Carbon Source (20 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Glucose8.512.3
Mannitol7.225.8
Soluble Starch6.821.5
Glycerol8.115.1
Fructose8.311.7
DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Production (Basal Medium: Mannitol 20 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L)

Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Soy Flour7.225.8
Yeast Extract9.118.9
Peptone8.532.4
Ammonium Sulfate6.58.1
Casein Hydrolysate8.829.7

Key Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Screening

This protocol is designed to identify the most significant media components affecting this compound production.

  • Prepare Basal Medium: Start with a foundational medium such as SFM (Soy Flour 20 g/L, Mannitol 20 g/L, in 1L tap water).[5]

  • Establish Variables: Create a series of experimental flasks where one component of the basal medium is varied at a time. For example:

    • Test different carbon sources (glucose, starch, glycerol) in place of mannitol.

    • Test different nitrogen sources (peptone, yeast extract) in place of soy flour.

    • Test a range of concentrations for the best-identified carbon and nitrogen sources.

    • Test a range of concentrations for phosphate (K₂HPO₄), e.g., 0.05 g/L, 0.1 g/L, 0.5 g/L, 1.0 g/L.

  • Inoculation: Inoculate all flasks with a standardized spore suspension or vegetative culture of the producing Streptomyces strain.

  • Fermentation: Incubate flasks under standard conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 5-7 days).[5]

  • Extraction: At the end of the fermentation, harvest the broth. Extract this compound using a suitable organic solvent like methanol (B129727) or butyl alcohol.[4][5]

  • Analysis: Quantify the this compound concentration in the extracts using a validated LC-MS method. Measure biomass (e.g., dry cell weight) to assess growth.

  • Evaluation: Compare the results from each variation to the basal medium to identify components and concentrations that significantly enhance production.

Protocol 2: Quantification of this compound by LC-MS
  • Sample Preparation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the mycelial pellet and the supernatant separately with methanol. Combine the extracts, dry, and reconstitute in a suitable solvent for injection.

  • Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase: Employ a gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Detection: Use a mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ of this compound.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentration to calculate the concentration in the experimental samples.

Signaling and Biosynthetic Pathways

This compound Biosynthetic Pathway

The production of this compound begins with the ribosomal synthesis of a precursor peptide, CltA. This peptide then undergoes a series of extensive post-translational modifications, including dehydration, cyclization, and the formation of thiazole (B1198619) rings, orchestrated by the enzymes encoded in the clt gene cluster.[1][2][5]

cluster_0 Ribosome cluster_1 Post-Translational Modification Cascade cltA cltA gene precursor Precursor Peptide (CltA) cltA->precursor Translation mod1 Thiazoline Formation (Dehydration/Cyclization) precursor->mod1 CltB, CltD mod2 Thiazole Formation (Dehydrogenation) mod1->mod2 CltC mod3 Dehydroamino Acid Formation mod2->mod3 CltE, CltF mod4 Pyridine Ring Formation mod3->mod4 CltD, CltG mod5 Macrocyclization & Thioether Bridge Formation mod4->mod5 CltM, CltN final_product This compound mod5->final_product

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Influence on Production

The expression of the clt biosynthetic gene cluster is controlled by complex regulatory networks that respond to environmental and nutritional cues. Low phosphate levels, for instance, are a common trigger for secondary metabolism in Streptomyces.

phosphate High Phosphate pho_system PhoR-PhoP System phosphate->pho_system Represses csr Cluster-Situated Regulator (e.g., ctmH) pho_system->csr Represses bgc clt Biosynthetic Gene Cluster csr->bgc Activates production This compound Production bgc->production

Caption: Simplified regulatory logic for this compound production.

References

Validation & Comparative

Cyclothiazomycin vs. Thiostrepton: A Comparative Analysis of RNA Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of two potent bacterial secondary metabolites affecting transcription.

Cyclothiazomycin and thiostrepton (B1681307), both complex thiopeptide antibiotics produced by Streptomyces species, are known to interfere with essential cellular processes. While both ultimately impact gene expression, their mechanisms of action on RNA polymerase, the central enzyme of transcription, are fundamentally different. This compound acts as a direct inhibitor of RNA polymerase, whereas thiostrepton exerts its influence indirectly by disrupting ribosome function and triggering the stringent response. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed methodologies.

Executive Summary

FeatureThis compoundThiostrepton
Primary Target DNA-dependent RNA Polymerase50S Ribosomal Subunit
Mechanism of Action on Transcription Direct InhibitionIndirect Inhibition via Stringent Response
Reported IC50 Not explicitly reported for RNA Polymerase~0.15 µM (for ribosome-dependent GTP hydrolysis)[1]

Mechanism of Action: Direct vs. Indirect Inhibition

The most critical distinction between this compound and thiostrepton lies in their interaction with the transcriptional machinery.

This compound: A Direct Inhibitor of RNA Polymerase

This compound B1 has been identified as a potent inhibitor of DNA-dependent RNA synthesis, particularly targeting bacteriophage RNA polymerases[2]. This direct interaction with the RNA polymerase enzyme physically obstructs the process of transcription. While the precise binding site and the exact kinetic parameters of this inhibition are not yet fully elucidated in publicly available literature, its action is characterized by a direct cessation of RNA synthesis.

Thiostrepton: An Indirect Modulator of Transcription via the Stringent Response

In contrast, thiostrepton's primary target is the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery[3]. By binding to the ribosome, thiostrepton interferes with the function of elongation factors, leading to an inhibition of protein synthesis[3]. This disruption triggers a cellular stress pathway known as the stringent response.

The stringent response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), which are synthesized by the enzyme RelA in response to ribosomal stalling[3]. These alarmones then act as global regulators of gene expression, which includes the downregulation of transcription of ribosomal RNA (rRNA) and other components of the translational machinery[3]. Therefore, thiostrepton's effect on RNA synthesis is a downstream consequence of its primary activity on the ribosome.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct pathways through which this compound and thiostrepton affect transcription.

Cyclothiazomycin_Mechanism cluster_transcription Transcription Process DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Binding RNA_Transcript RNA Transcript RNA_Polymerase->RNA_Transcript Elongation This compound This compound This compound->RNA_Polymerase Direct Inhibition

Caption: Mechanism of this compound's direct inhibition of RNA polymerase.

Thiostrepton_Mechanism cluster_translation Protein Synthesis cluster_stringent_response Stringent Response Ribosome Ribosome Protein Protein Ribosome->Protein RelA RelA Ribosome->RelA Stalling activates (p)ppGpp (p)ppGpp RelA->(p)ppGpp Synthesis RNA_Polymerase RNA Polymerase (p)ppGpp->RNA_Polymerase Indirect Inhibition Thiostrepton Thiostrepton Thiostrepton->Ribosome Inhibition rRNA_Transcription rRNA Transcription RNA_Polymerase->rRNA_Transcription

Caption: Thiostrepton's indirect inhibition of transcription via the stringent response.

Experimental Data

Quantitative data directly comparing the inhibitory effects of this compound and thiostrepton on RNA polymerase are scarce. The following table summarizes the available inhibitory concentrations for their respective primary targets.

CompoundTargetAssayIC50Reference
This compound Human Plasma ReninEnzymatic Assay1.7 µM[4]
Thiostrepton 70S RibosomeRibosome-dependent GTP Hydrolysis~0.15 µM[1]

Experimental Protocols

The following are representative protocols for assessing the direct and indirect inhibitory effects on RNA synthesis.

In Vitro Transcription Assay for Direct RNA Polymerase Inhibition (Adapted for this compound)

This assay measures the direct inhibition of RNA polymerase activity by quantifying the incorporation of radiolabeled nucleotides into newly synthesized RNA.

Workflow:

Transcription_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DNA Template, NTPs, [α-32P]UTP) Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with RNA Polymerase Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., EDTA) Incubate->Stop_Reaction Analyze_Products Analyze Products (Denaturing PAGE, Autoradiography) Stop_Reaction->Analyze_Products

Caption: Workflow for in vitro transcription inhibition assay.

Methodology:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components on ice:

    • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

    • Linearized DNA template containing a bacteriophage promoter (e.g., T7 promoter)

    • NTP mix (ATP, CTP, GTP, UTP)

    • [α-³²P]UTP for radiolabeling

    • This compound at various concentrations (or DMSO as a vehicle control).

  • Initiation: Add bacteriophage RNA polymerase (e.g., T7 RNA polymerase) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution containing EDTA and formamide.

  • Analysis: Denature the samples by heating and separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled RNA transcripts by autoradiography. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

In Vitro Stringent Response Assay for Indirect Inhibition of Transcription (Adapted for Thiostrepton)

This assay measures the synthesis of (p)ppGpp by the RelA enzyme in the presence of ribosomes, which is inhibited by thiostrepton.

Workflow:

Stringent_Response_Assay_Workflow Prepare_Components Prepare Components (Ribosomes, RelA, Buffer, ATP, [α-32P]GTP) Add_Inhibitor Add Thiostrepton (or vehicle control) Prepare_Components->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Spot_on_TLC Spot Reaction on TLC Plate Incubate->Spot_on_TLC Develop_TLC Develop TLC Spot_on_TLC->Develop_TLC Analyze_Products Analyze Products (Autoradiography, Densitometry) Develop_TLC->Analyze_Products

Caption: Workflow for in vitro stringent response assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM DTT)

    • Purified 70S ribosomes

    • Purified RelA enzyme

    • ATP

    • [α-³²P]GTP as the substrate for (p)ppGpp synthesis

    • Thiostrepton at various concentrations (or DMSO as a vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • Spot a small aliquot of the reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 1.5 M KH₂PO₄, pH 3.4).

    • Visualize the separated radiolabeled GTP and (p)ppGpp by autoradiography.

    • Quantify the spots using densitometry to determine the extent of (p)ppGpp synthesis and its inhibition by thiostrepton.

Conclusion

This compound and thiostrepton represent two distinct strategies for inhibiting bacterial transcription. This compound is a direct-acting agent that targets RNA polymerase, making it a valuable tool for studying the mechanics of transcription. In contrast, thiostrepton's effect on transcription is an indirect consequence of its potent inhibition of protein synthesis and subsequent activation of the stringent response. This understanding of their disparate mechanisms is crucial for the rational design and development of novel antibacterial agents targeting bacterial gene expression. Further research is warranted to elucidate the precise molecular interactions of this compound with RNA polymerase and to fully quantify its inhibitory potency.

References

A Comparative Analysis of Antifungal Activity: Cyclothiazomycin vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating serious fungal infections. However, its significant toxicity necessitates the exploration of novel antifungal agents. Cyclothiazomycin, a thiopeptide antibiotic, presents an alternative mechanism of action, offering a potential advantage. This guide provides an objective comparison of the antifungal performance of this compound and Amphotericin B, supported by available experimental data.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Amphotericin B lies in their cellular targets and mechanisms of action.

This compound: This thiopeptide antibiotic targets the fungal cell wall, a structure absent in mammalian cells, suggesting a potential for selective toxicity. Specifically, this compound B1 binds to chitin (B13524), a crucial component of the fungal cell wall.[1] This interaction disrupts the cell wall's integrity, leading to increased fragility.[1] Under hypoosmotic conditions, fungal hyphae treated with this compound B1 are prone to bursting.[1]

Amphotericin B: As a polyene antifungal, Amphotericin B's primary target is ergosterol, the main sterol in fungal cell membranes. It binds to ergosterol, forming pores or channels in the membrane.[2][3][4] This disruption of the membrane's integrity leads to the leakage of essential intracellular ions and molecules, ultimately causing fungal cell death.[2][3][4] While effective, this mechanism is not entirely specific to fungi. Amphotericin B can also interact with cholesterol in mammalian cell membranes, which is the basis for its notable cytotoxicity.[5]

Comparative Antifungal Spectrum and Potency

A direct comparison of the antifungal spectrum is challenging due to the limited publicly available quantitative data for this compound against a broad range of clinically relevant fungi.

This compound: Studies have shown that this compound B1 inhibits the growth of several filamentous fungi, particularly plant pathogens.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a wide array of human pathogenic yeasts and molds are not extensively documented in the available literature. One study indicated its activity against some plant-pathogenic fungi, but quantitative data for a direct comparison is not provided.[6]

Amphotericin B: In contrast, Amphotericin B exhibits a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts and molds.[2] Extensive data on its MIC values are available, demonstrating its potency against various species of Candida and Aspergillus, among others.[2][3][7][8][9]

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans Data not available0.125 - 2.0[7]
Candida glabrata Data not available0.25 - 2.0[7]
Candida parapsilosis Data not available0.125 - 4.0[7]
Candida tropicalis Data not available0.125 - 2.0[7]
Candida krusei Data not available0.25 - 4.0[7]
Aspergillus fumigatus Data not available0.25 - 2.0[8][9]
Aspergillus flavus Data not available0.5 - 2.0[8][9]
Aspergillus niger Data not available0.5 - 2.0[8][9]
Aspergillus terreus Data not available1.0 - 4.0[8][9]
Filamentous Plant Pathogens Inhibits growth[1]Not typically reported

Note: MIC values can vary depending on the specific strain and testing methodology.

Cytotoxicity Profile

A critical aspect of any antimicrobial agent is its therapeutic index, defined by its efficacy against the pathogen versus its toxicity to the host.

This compound: Comprehensive quantitative data on the cytotoxicity of this compound against mammalian cell lines is limited in the public domain. Its mechanism of targeting the fungal cell wall suggests a potentially higher therapeutic index compared to agents that interact with components shared by fungal and mammalian cells.

Amphotericin B: The cytotoxicity of Amphotericin B is well-documented and represents a significant limitation in its clinical use. Its interaction with cholesterol in mammalian cell membranes can lead to dose-dependent toxicity, including nephrotoxicity.[5] The half-maximal inhibitory concentration (IC50) varies depending on the cell line and exposure time.

Table 2: In Vitro Cytotoxicity Data (IC50 in µg/mL)

Cell LineThis compound IC50 (µg/mL)Amphotericin B IC50 (µg/mL)
Human embryonic kidney (HEK293) Data not available>10[10]
Human monocytic (THP-1) Data not available~5-10[10]
Mouse fibroblast (L929) Data not available~10-20[5]
Human red blood cells (hemolysis) Data not available~1-5[11]

Note: IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture InoculumPrep Prepare Inoculum (0.5-2.5 x 10^3 CFU/mL) FungalCulture->InoculumPrep Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation AntifungalPrep Prepare Serial Dilutions of Antifungal Agent AntifungalPrep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation VisualReading Visually Read Plates Incubation->VisualReading MIC_Determination Determine MIC (Lowest concentration with no visible growth) VisualReading->MIC_Determination MTTCytotoxicityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture Mammalian Cells CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanSolubilization Solubilize Formazan Crystals MTT_Addition->FormazanSolubilization AbsorbanceReading Read Absorbance (570 nm) FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate IC50 AbsorbanceReading->IC50_Calculation Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_this compound This compound cluster_amphotericinB Amphotericin B Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Ergosterol Chitin This compound This compound ChitinBinding Binds to Chitin This compound->ChitinBinding ChitinBinding->Cell Wall CellWallDisruption Cell Wall Disruption ChitinBinding->CellWallDisruption CellLysis Cell Lysis CellWallDisruption->CellLysis AmphotericinB Amphotericin B ErgosterolBinding Binds to Ergosterol AmphotericinB->ErgosterolBinding ErgosterolBinding->Cell Membrane PoreFormation Pore Formation ErgosterolBinding->PoreFormation IonLeakage Ion Leakage PoreFormation->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

References

A Comparative Analysis of Fungal Cell Wall Disruption: Cyclothiazomycin vs. Nikkomycin Z

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed evaluation of the mechanisms of action for two distinct antifungal compounds, Cyclothiazomycin and Nikkomycin Z. While both interfere with the integrity of the fungal cell wall, their molecular targets and modes of action are fundamentally different. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potential antifungal agents.

Mechanism of Action: A Tale of Two Strategies

The fungal cell wall is a prime target for antifungal therapy due to its essential role in providing structural support and protection, and its absence in mammalian cells.[1][2] Chitin (B13524) is a critical polymer that confers rigidity to the cell wall.[1][3] Both Nikkomycin Z and this compound disrupt this vital structure, but through divergent pathways.

Nikkomycin Z functions as a potent and specific inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine to form chitin.[1][4] Its mechanism is rooted in its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6] By acting as a competitive analogue, Nikkomycin Z binds to the active site of chitin synthase, thereby blocking the synthesis of new chitin chains.[4][5] This cessation of chitin production compromises the cell wall's integrity, leading to osmotic instability and, ultimately, fungal cell death.[4] The efficacy of Nikkomycin Z is also dependent on its ability to enter the fungal cell, a process mediated by a dipeptide permease transport system.[5][7]

cluster_cell Fungal Cell Cytoplasm cluster_wall Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CS Chitin Synthase (Enzyme) UDP_GlcNAc->CS Binds to active site NikZ Nikkomycin Z NikZ->CS Competitively Inhibits Chitin Chitin Polymer CS->Chitin Synthesizes

Caption: Nikkomycin Z competitively inhibits the chitin synthase enzyme.

In contrast to Nikkomycin Z, the antifungal activity of this compound B1 (CTB1) does not involve the direct inhibition of the chitin synthase enzyme.[8] Instead, this thiopeptide antibiotic physically binds to the chitin polymer itself within the fungal cell wall.[8][9][10] This binding action is believed to disrupt the organized structure of the chitin fibrils, leading to increased cell wall fragility.[8][10] Fungi treated with CTB1 exhibit swelling of hyphae and spores and will burst under hypoosmotic conditions, which is indicative of a weakened cell wall.[8] This mechanism is distinct from enzyme inhibition and represents a different strategy for compromising cell wall integrity.

cluster_wall Fungal Cell Wall Chitin Chitin Fibers FragileWall Fragile Cell Wall (Osmotic Instability) Chitin->FragileWall Leads to CTB1 This compound B1 CTB1->Chitin Directly Binds to A 1. Coat Plate with WGA B 2. Add Inhibitor (e.g., Nikkomycin Z) A->B C 3. Add Substrate Mix & Crude Enzyme B->C D 4. Incubate (Chitin Synthesis Occurs) C->D E 5. Wash Plate (Removes Unbound Reagents) D->E F 6. Add WGA-HRP (Binds to Chitin) E->F G 7. Wash Plate (Removes Unbound WGA-HRP) F->G H 8. Add TMB Substrate (Color Development) G->H I 9. Measure Absorbance & Calculate Inhibition H->I

References

A Comparative Guide to Cross-Resistance Between Cyclothiazomycin and Other Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bacterial cross-resistance profiles of Cyclothiazomycin and other prominent thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against many Gram-positive bacteria, including multidrug-resistant strains. Understanding the nuances of their mechanisms of action and resistance is crucial for the development of new and effective antimicrobial therapies. This document synthesizes available experimental data to illuminate the potential for cross-resistance among these complex natural products.

Executive Summary

Thiopeptide antibiotics predominantly act by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Resistance to this class of antibiotics typically arises from modifications to the ribosomal target site, specifically mutations in the 23S rRNA or the gene encoding ribosomal protein L11 (rplK). However, this compound presents a notable exception. Certain variants, such as this compound B, exhibit antibacterial activity through the inhibition of RNA polymerase, a mechanism distinct from that of other well-studied thiopeptides like thiostrepton (B1681307) and micrococcin (B1169942). This fundamental difference in the molecular target suggests a low probability of cross-resistance between this compound and ribosome-inhibiting thiopeptides.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

Table 1: MICs of Various Thiopeptides against Staphylococcus aureus

ThiopeptideStrainMIC (µg/mL)
NosiheptideMethicillin-Resistant S. aureus (MRSA), contemporary clinical isolates≤ 0.25
Micrococcin P1MRSA0.25 - 8.0
ThiostreptonS. aureus (general)Data not consistently reported; primarily active against Gram-positives
This compound B/CBacillus anthracis (a Gram-positive surrogate)Activity reported, but specific MICs not widely published

Table 2: MICs of Various Thiopeptides against Bacillus subtilis

ThiopeptideStrainMIC (µg/mL)
Micrococcin P1KCTC 10210.05 - 0.8
ThiostreptonWild-typeActivity reported, but specific MICs vary
Persiathiacin A168CA (Wild-type)Growth partially inhibited at 0.01 - 0.02
This compoundNo specific MIC data readily available

Mechanisms of Action and Resistance

The potential for cross-resistance is intrinsically linked to the mechanism of action of an antibiotic.

Ribosome-Inhibiting Thiopeptides (e.g., Thiostrepton, Micrococcin, Nosiheptide)

These thiopeptides bind to the GTPase-associated region (GAR) on the 50S ribosomal subunit. This binding pocket is formed by the 23S rRNA and the ribosomal protein L11. By occupying this site, they interfere with the function of elongation factors, thereby stalling protein synthesis.

Resistance Mechanisms:

  • Target Site Modification: The most common form of resistance in non-producing bacteria involves mutations in the 23S rRNA, particularly at nucleotide positions 1067 and 1095, or in the rplK gene encoding ribosomal protein L11. These mutations prevent or reduce the binding affinity of the thiopeptide to the ribosome.

  • Producer Self-Resistance: Antibiotic-producing organisms employ self-protection mechanisms, such as the methylation of the 23S rRNA at the antibiotic-binding site, which sterically hinders the antibiotic.

This compound: A Divergent Mechanism

This compound, particularly this compound B1, has been shown to inhibit bacterial transcription by targeting DNA-dependent RNA polymerase. This mode of action is fundamentally different from the ribosome-targeting thiopeptides.

Implications for Cross-Resistance:

Given the distinct molecular targets, it is highly unlikely that a bacterial strain resistant to thiostrepton or micrococcin due to a ribosomal mutation would exhibit cross-resistance to this compound. Conversely, a mutation in RNA polymerase conferring resistance to this compound would not be expected to affect the activity of ribosome-inhibiting thiopeptides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution protocol for determining the MIC of thiopeptide antibiotics.

a. Preparation of Antibiotic Stock Solutions:

  • Accurately weigh the thiopeptide antibiotic and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Broth Microdilution Assay:

  • Prepare a 96-well microtiter plate.

  • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Perform serial two-fold dilutions of the antibiotic stock solution across the wells to achieve a range of final concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Generation of Resistant Mutants

A common method for generating and selecting for resistant bacterial mutants is as follows:

a. Spontaneous Mutant Selection:

  • Grow a culture of the susceptible bacterial strain to a high density (e.g., 10^9 to 10^10 CFU/mL).

  • Plate a large volume of the culture onto agar (B569324) plates containing the thiopeptide antibiotic at a concentration 4 to 8 times the MIC of the wild-type strain.

  • Incubate the plates under appropriate conditions until colonies appear. These colonies represent potential resistant mutants.

b. Resistance Confirmation and Characterization:

  • Isolate single colonies from the selection plates and re-streak them on antibiotic-containing and antibiotic-free agar to confirm the resistance phenotype.

  • Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance.

  • Sequence the 23S rRNA gene and the rplK gene (for ribosome-inhibiting thiopeptides) or the genes encoding RNA polymerase subunits (for this compound) to identify potential resistance-conferring mutations.

Visualizations

Thiopeptide_Action_and_Resistance cluster_ribosome Ribosome-Inhibiting Thiopeptides cluster_rnap RNA Polymerase-Inhibiting Thiopeptide Ribosome_Thiopeptide Thiostrepton, Micrococcin, etc. Target_Ribosome Binds to 50S Ribosomal Subunit (23S rRNA & L11) Ribosome_Thiopeptide->Target_Ribosome Action_Ribosome Inhibits Protein Synthesis Target_Ribosome->Action_Ribosome Resistance_Ribosome Resistance Action_Ribosome->Resistance_Ribosome Mutation_rRNA 23S rRNA Mutation Resistance_Ribosome->Mutation_rRNA Mutation_L11 rplK (L11) Mutation Resistance_Ribosome->Mutation_L11 No_Cross_Resistance Distinct Mechanisms Suggest No Cross-Resistance Resistance_Ribosome->No_Cross_Resistance RNAP_Thiopeptide This compound B Target_RNAP Binds to RNA Polymerase RNAP_Thiopeptide->Target_RNAP Action_RNAP Inhibits Transcription Target_RNAP->Action_RNAP Resistance_RNAP Resistance Action_RNAP->Resistance_RNAP Mutation_RNAP RNA Polymerase Subunit Mutation Resistance_RNAP->Mutation_RNAP Resistance_RNAP->No_Cross_Resistance

Caption: Mechanisms of action and resistance for different thiopeptide classes.

Cross_Resistance_Workflow start Start with Susceptible Bacterial Strain mic_wt Determine MIC of Thiopeptide A (e.g., Thiostrepton) start->mic_wt generate_mutants Generate Resistant Mutants to Thiopeptide A mic_wt->generate_mutants confirm_resistance Confirm and Quantify Resistance to Thiopeptide A (MIC) generate_mutants->confirm_resistance sequence_mutants Sequence Target Genes (e.g., 23S rRNA, rplK) confirm_resistance->sequence_mutants mic_cross Determine MIC of Thiopeptide B (e.g., this compound) against Resistant Mutants confirm_resistance->mic_cross analyze Analyze for Cross-Resistance (Compare MICs) sequence_mutants->analyze mic_cross->analyze end Conclusion on Cross-Resistance Profile analyze->end

Caption: Experimental workflow for a cross-resistance study.

The Untapped Potential of Combination Therapy: A Comparative Guide to the Synergistic Antifungal Effects of Cyclothiazomycin and Conventional Azoles

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antifungal treatment may lie in the combined power of Cyclothiazomycin and conventional azole drugs. While direct experimental studies on this specific pairing are not yet prevalent in publicly available research, a compelling hypothesis for a synergistic relationship emerges from their distinct and complementary mechanisms of action. This guide explores this potential synergy, presenting a framework for its investigation and illustrating the anticipated benefits for overcoming fungal pathogens.

Conventional azoles, such as fluconazole (B54011) and voriconazole, function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption leads to a fungistatic effect, halting the growth and proliferation of the fungus.[4]

In contrast, this compound, a thiopeptide natural product, exhibits its antifungal activity by targeting the fungal cell wall.[5][6] Specifically, this compound B1 has been shown to bind to chitin (B13524), a key structural polysaccharide in the cell wall of many fungi.[6][7] This interaction compromises the integrity of the cell wall, leading to increased fragility and eventual cell lysis.[6][7]

The proposed synergy between these two classes of antifungals stems from a "one-two punch" effect. By weakening the cell wall, this compound could potentially enhance the penetration of azole antifungals into the fungal cell, allowing them to reach their intracellular target more effectively. This could lead to a more potent antifungal effect at lower concentrations of both drugs, potentially reducing dose-related toxicity and combating the development of resistance.

Hypothetical Synergistic Data

To quantify the synergistic potential of a drug combination, the checkerboard microdilution assay is a standard in vitro method.[1][8][9] The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a numerical value for the nature of the interaction. An FICI of ≤ 0.5 is considered synergistic.[1][2]

The following table presents hypothetical data from a checkerboard assay, illustrating a potential synergistic interaction between this compound and Fluconazole against a clinical isolate of Candida albicans.

Fungal IsolateMIC of this compound Alone (µg/mL)MIC of Fluconazole Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICIInterpretation
Candida albicans CA-01168410.375Synergy
Aspergillus fumigatus AF-0132480.50.375Synergy

FICI Calculation: FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone)

Experimental Protocols

A detailed protocol for the checkerboard microdilution assay to assess the synergy between this compound and a conventional azole is provided below.

Checkerboard Microdilution Assay Protocol

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and the chosen azole (e.g., Fluconazole) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium to obtain a range of concentrations.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute the inoculum in RPMI 1640 medium to the final desired concentration for the assay.

3. Checkerboard Plate Setup:

  • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

  • Add 50 µL of the various dilutions of this compound along the x-axis (e.g., columns 1-10).

  • Add 50 µL of the various dilutions of the azole along the y-axis (e.g., rows A-G).

  • This creates a matrix of wells containing combinations of both drugs at different concentrations.

  • Include control wells with each drug alone, as well as a drug-free growth control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC and FICI:

  • Visually inspect the plate or use a spectrophotometer to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • Calculate the FICI using the formula provided above to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Visualizing the Proposed Synergy and Workflow

To better understand the proposed mechanisms and experimental design, the following diagrams have been generated.

Synergistic_Mechanism cluster_fungus Fungal Cell Cell_Wall Cell Wall (Chitin) Cell_Membrane Cell Membrane (Ergosterol) Azole Conventional Azole Cell_Wall->Azole Increased Permeability Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Ergosterol_Synthesis->Cell_Membrane Depletes Ergosterol, Damages Membrane Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Pathway This compound This compound This compound->Cell_Wall Binds to Chitin, Disrupts Integrity Azole->Lanosterol_Demethylase Inhibits Enzyme

Caption: Proposed synergistic mechanism of this compound and conventional azoles.

Checkerboard_Workflow A Prepare Antifungal Dilutions (this compound & Azole) C Set up 96-Well Checkerboard Plate A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs Visually or with a Plate Reader E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Determine Interaction (Synergy, Additive, etc.) G->H

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The combination of this compound and conventional azoles represents a promising, yet underexplored, avenue for antifungal therapy. The distinct mechanisms of action targeting the cell wall and cell membrane, respectively, provide a strong rationale for potential synergy. Further in vitro and in vivo studies are warranted to validate this hypothesis and to determine the clinical utility of this combination therapy in treating challenging fungal infections. The protocols and conceptual frameworks presented here offer a clear path for researchers to undertake these critical investigations.

References

Validating the Target of Cyclothiazomycin in Gram-Positive Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclothiazomycin, a member of the thiopeptide antibiotic family, exhibits potent activity primarily against Gram-positive bacteria. Its complex bicyclic structure presents a unique scaffold for potential antibiotic development. However, the precise molecular target responsible for its antibacterial activity remains a subject of investigation, with evidence pointing toward two primary candidates: RNA polymerase (RNAP) and the ribosome , specifically the complex of ribosomal protein L11 and 23S ribosomal RNA (rRNA).

This guide provides a comparative analysis of the evidence supporting each potential target, outlines key experimental protocols for target validation, and compares the activity of this compound with established inhibitors of these pathways.

Unraveling the Mechanism: Two Plausible Targets

The validation of an antibiotic's target is a critical step in drug development, providing a rational basis for optimization and predicting potential resistance mechanisms. For this compound, two hypotheses dominate the discussion.

Target 1: Bacterial RNA Polymerase

The inhibition of transcription, a fundamental cellular process, is a validated strategy for antibacterial agents. The primary evidence for this compound targeting RNAP stems from in vitro studies where this compound B1 was found to inhibit DNA-dependent RNA synthesis by bacteriophage RNA polymerases[1]. While this provides a foundational hypothesis, direct evidence of inhibition of RNAP from pathogenic Gram-positive bacteria is not yet extensively documented in publicly available literature.

Comparator Compound: Rifampicin

Rifampicin is a well-characterized antibiotic that binds to the β-subunit of bacterial RNAP (encoded by the rpoB gene), effectively blocking the path of the elongating RNA transcript. Resistance to Rifampicin commonly arises from mutations within the rpoB gene, making it a key genetic marker for target validation.

Target 2: The Ribosomal L11/rRNA Complex

Many thiopeptide antibiotics, such as thiostrepton (B1681307), are known to inhibit protein synthesis. They achieve this by binding to a pocket formed by the N-terminal domain of ribosomal protein L11 and a conserved region of the 23S rRNA known as the GTPase-associated region[2]. This binding event interferes with the function of elongation factors, thereby stalling translation. Given the structural similarities, it is hypothesized that this compound may share this mechanism of action[2][3].

Comparator Compound: Thiostrepton

Thiostrepton is a classic thiopeptide that serves as a benchmark for this class of antibiotics. It is a potent inhibitor of protein synthesis in Gram-positive bacteria[4]. Resistance to thiostrepton can arise from mutations in the gene encoding ribosomal protein L11 (rplK) or modifications of the 23S rRNA.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

Quantitative data on the antibacterial activity of this compound is limited but points to potent activity against certain Gram-positive species. The following table summarizes available MIC data for this compound C and comparator antibiotics. It is important to note that direct comparisons are challenging due to variations in the specific strains and testing conditions used in different studies.

AntibioticTarget PathwayBacillus subtilisStaphylococcus aureusEnterococcus faeciumStreptococcus pneumoniae
This compound C RNAP or Ribosome0.125 µg/mL4 µg/mL8 µg/mLNot Reported
Rifampicin RNA Polymerase~0.125 µg/mL[5]1 µg/mL (MSSA/MRSA)[6]Not Widely Reported~2 µg/mL[7]
Thiostrepton RibosomeNot Widely ReportedNot Widely Reported0.12 µg/mL[8]Not Widely Reported

Note: MIC values can vary significantly between different strains and testing methodologies.

Experimental Validation of the Target

Validating the molecular target of an antibiotic is a multi-faceted process that combines biochemical, genetic, and microbiological approaches. Below are detailed methodologies for key experiments crucial for elucidating the target of this compound.

Target-Based Assays: In Vitro Inhibition

a) RNA Polymerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of RNA from a DNA template by purified bacterial RNA polymerase.

Experimental Protocol:

  • Preparation of Components:

    • Purify RNA polymerase from a Gram-positive bacterium of interest (e.g., Bacillus subtilis or Staphylococcus aureus).

    • Prepare a linear DNA template containing a known promoter (e.g., the T7 promoter).

    • Prepare a reaction buffer containing NTPs (ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP).

  • Inhibition Reaction:

    • Incubate the purified RNAP with varying concentrations of this compound.

    • Initiate the transcription reaction by adding the DNA template and NTP mix.

    • Allow the reaction to proceed at 37°C for a defined period.

  • Analysis:

    • Stop the reaction and precipitate the newly synthesized, radiolabeled RNA.

    • Quantify the amount of incorporated radiolabel using scintillation counting.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of RNAP activity.

b) In Vitro Translation Inhibition Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.

Experimental Protocol:

  • Preparation of Cell-Free Extract:

    • Prepare an S30 extract from a Gram-positive bacterium (e.g., Bacillus subtilis), which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

  • Translation Reaction:

    • In a reaction mixture containing the S30 extract and a template mRNA (e.g., luciferase mRNA), add varying concentrations of this compound.

    • Initiate translation by adding amino acids, including a radiolabeled one (e.g., [³⁵S]-methionine).

    • Incubate at 37°C to allow for protein synthesis.

  • Analysis:

    • Precipitate the newly synthesized, radiolabeled protein.

    • Quantify the incorporated radioactivity to determine the extent of protein synthesis.

    • Calculate the IC50 value for the inhibition of translation.

Genetic Validation: Resistance Mutation Studies

Identifying mutations that confer resistance to an antibiotic is a powerful tool for target validation. These mutations often occur in the gene encoding the drug's target or in genes involved in its transport or modification.

Experimental Protocol:

  • Selection of Resistant Mutants:

    • Culture a susceptible Gram-positive strain (e.g., Bacillus subtilis) on agar (B569324) plates containing increasing concentrations of this compound, typically at 4x, 8x, and 16x the MIC.

    • Isolate colonies that grow at these higher concentrations.

  • Whole-Genome Sequencing (WGS):

    • Extract genomic DNA from both the resistant mutants and the parent (susceptible) strain.

    • Perform WGS on all samples using a platform like Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant mutants to the reference genome of the parent strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

    • If resistance is due to RNAP inhibition, expect to find mutations in the rpoB or rpoC genes.

    • If the ribosome is the target, look for mutations in the rplK gene (encoding L11) or in the 23S rRNA genes.

Visualizing the Validation Pathways

The logical flow of experiments to validate the target of this compound can be visualized as follows:

Target_Validation_Workflow cluster_hypothesis Hypothesized Targets cluster_biochemical Biochemical Validation cluster_genetic Genetic Validation cluster_conclusion Target Confirmation RNAP RNA Polymerase RNAP_assay In Vitro Transcription Assay RNAP->RNAP_assay Ribosome Ribosome (L11/rRNA) Ribosome_assay In Vitro Translation Assay Ribosome->Ribosome_assay Target_confirmed Validated Target RNAP_assay->Target_confirmed IC50 value Ribosome_assay->Target_confirmed IC50 value Resistance Selection of Resistant Mutants WGS Whole-Genome Sequencing Resistance->WGS Mutation_analysis Mutation Analysis WGS->Mutation_analysis Mutation_analysis->Target_confirmed Mutations in target gene

Caption: Workflow for validating the antibacterial target of this compound.

The signaling pathway for the established mechanism of thiopeptides like Thiostrepton, which likely mirrors that of this compound if it targets the ribosome, is as follows:

Ribosome_Inhibition_Pathway cluster_ribosome 70S Ribosome L11 Ribosomal Protein L11 Elongation_Factors Elongation Factors (EF-G, EF-Tu) rRNA 23S rRNA This compound This compound This compound->L11 This compound->rRNA Protein_Synthesis Protein Synthesis Elongation_Factors->Protein_Synthesis blocked

Caption: Proposed inhibition of protein synthesis by this compound.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent antibacterial agent against Gram-positive bacteria with a mechanism of action that likely involves the inhibition of either RNA polymerase or ribosomal function. However, a definitive validation of its primary target requires further rigorous investigation.

Future research should focus on:

  • Direct Target Binding Studies: Demonstrating a direct interaction between this compound and either purified RNAP or the ribosome from clinically relevant Gram-positive pathogens.

  • Comprehensive Resistance Studies: Performing resistance selection and whole-genome sequencing to identify mutations that confer resistance. The presence of mutations in rpoB/rpoC or rplK would provide strong evidence for the respective target.

  • Comparative Enzymatic Assays: Directly comparing the IC50 values of this compound against both RNAP and the ribosome from the same bacterial species to determine the primary site of action.

Elucidating the precise molecular target of this compound will be instrumental in advancing its development as a potential therapeutic agent and in designing next-generation antibiotics that can overcome existing resistance mechanisms.

References

"a comparative study of the bioactivity of different Cyclothiazomycin analogues"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Cyclothiazomycin Analogues

This compound and its analogues represent a class of thiopeptide antibiotics with a diverse range of biological activities. These ribosomally synthesized and post-translationally modified peptides (RiPPs) have garnered interest in the scientific community for their potential as therapeutic agents.[1] This guide provides a comparative analysis of the bioactivity of different this compound analogues, supported by available experimental data, detailed methodologies, and a visualization of a key mechanism of action.

Comparative Bioactivity of this compound Analogues

The bioactivity of this compound analogues varies significantly, with different members of the family exhibiting distinct inhibitory properties against various biological targets. The primary reported activities include antibacterial, antifungal, and enzyme inhibition.[1][2]

AnalogueBioactivityTarget Organism/EnzymeQuantitative Data (IC50/MIC)
This compound Renin InhibitionHuman Plasma ReninIC50: 1.7 µM[3]
This compound A Antifungal, Renin InhibitionFungi, Human Plasma ReninWeak antifungal activity reported; specific IC50/MIC data not available in the searched literature.[1]
This compound B AntibacterialBacillus anthracisMIC: 1 µg/mL[2]
Bacillus subtilisMIC: 2 µg/mL[2]
Enterococcus faecalisMIC: 32 µg/mL[2]
Listeria monocytogenesMIC: 8 µg/mL[2]
Staphylococcus aureusMIC: 4 µg/mL[2]
Escherichia coliMIC: >64 µg/mL[2]
Neisseria siccaMIC: >64 µg/mL[2]
Pseudomonas putidaMIC: >64 µg/mL[2]
AntifungalAspergillus nigerMIC: >64 µg/mL[2]
RNA Polymerase InhibitionBacteriophage RNA polymeraseSpecific IC50 data not available in the searched literature.[1]
This compound B1 Antifungal, RNA Polymerase InhibitionFilamentous Fungi, Bacteriophage RNA polymerasePotent hyphal swelling inducer; specific MIC/IC50 data not available in the searched literature.[4][5][6]
This compound B2 AntifungalFilamentous FungiPotent hyphal swelling inducer; specific MIC/IC50 data not available in the searched literature.[4][5]
This compound C AntibacterialBacillus anthracisMIC: 1 µg/mL[2]
Bacillus subtilisMIC: 4 µg/mL[2]
Enterococcus faecalisMIC: 32-64 µg/mL[2]
Listeria monocytogenesMIC: 16 µg/mL[2]
Staphylococcus aureusMIC: 16 µg/mL[2]
Escherichia coliMIC: >64 µg/mL[2]
Neisseria siccaMIC: >64 µg/mL[2]
Pseudomonas putidaMIC: >64 µg/mL[2]
AntifungalAspergillus nigerMIC: >64 µg/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are summaries of key experimental protocols relevant to the bioactivities of this compound analogues.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is commonly employed.

  • Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing for Filamentous Fungi

Determining the antifungal activity of compounds like this compound B1 often involves observing morphological changes and measuring growth inhibition.

  • Inoculum Preparation: Spores of the filamentous fungus are harvested and suspended in a suitable medium. The spore suspension is adjusted to a standardized concentration.

  • Assay Setup: The assay is typically performed in a 96-well plate. The this compound analogue is serially diluted in a liquid medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a period sufficient for fungal growth (typically 48-72 hours).

  • Endpoint Determination: The antifungal effect can be assessed by:

    • Visual Inspection: Observing the lowest concentration that inhibits fungal growth (MIC).

    • Microscopy: Examining for morphological changes such as hyphal swelling or bursting, which is characteristic of this compound B1's mode of action.[6]

Renin Inhibition Assay

The inhibitory activity of this compound against renin can be measured using a fluorometric assay.

  • Reagents: A fluorogenic renin substrate (e.g., a peptide linked to a fluorophore and a quencher), human recombinant renin, and assay buffer are required.

  • Assay Procedure:

    • The this compound analogue is pre-incubated with renin in the assay buffer in a 96-well plate.

    • The fluorogenic substrate is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the renin activity. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by comparing the activity in the presence of different concentrations of the inhibitor to the activity of a control without the inhibitor.

RNA Polymerase Inhibition Assay

The inhibition of RNA polymerase by analogues like this compound B1 can be assessed by measuring the synthesis of RNA.

  • Reaction Components: The assay mixture typically includes a DNA template, ribonucleotides (ATP, GTP, CTP, UTP, with one being radiolabeled or fluorescently tagged), and the RNA polymerase enzyme.

  • Inhibition Assay:

    • The this compound analogue is pre-incubated with the RNA polymerase.

    • The DNA template and ribonucleotides are added to start the transcription reaction.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Detection of RNA Synthesis: The newly synthesized RNA is quantified. This can be done by measuring the incorporation of the labeled ribonucleotide into the RNA product, often after separating the RNA from the unincorporated nucleotides (e.g., by precipitation or gel electrophoresis). The reduction in RNA synthesis in the presence of the inhibitor is used to determine its potency.[4]

Visualizing the Mechanism of Action

Proposed Mechanism of Thiopeptide Action on the Bacterial Ribosome

Many thiopeptide antibiotics, the class to which Cyclothiazomycins belong, exert their antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins. The diagram below illustrates the proposed mechanism of action where the thiopeptide interferes with the function of elongation factors, thereby halting the protein synthesis process.

Thiopeptide_Mechanism cluster_factors Elongation Factors P_site P Site (Peptidyl-tRNA) A_site A Site (Aminoacyl-tRNA) E_site E Site (Exit) P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide A_site->P_site Peptide Bond Formation Ribosome_exit Ribosome_exit EF_Tu EF-Tu-GTP -aa-tRNA EF_Tu->A_site Delivers aa-tRNA EF_G EF-G-GTP cluster_ribosome cluster_ribosome EF_G->cluster_ribosome Catalyzes Translocation mRNA mRNA Thiopeptide This compound Analogue Thiopeptide->EF_G Interferes with EF-G function Thiopeptide->cluster_ribosome Binds to Ribosome

Caption: Proposed mechanism of antibacterial action of this compound analogues on the bacterial ribosome.

Experimental Workflow for Bioactivity Screening

The general process for identifying and characterizing the bioactivity of natural products like this compound analogues follows a structured workflow, from extraction to detailed bioassays.

Bioactivity_Workflow Start Natural Source (e.g., Streptomyces sp.) Extraction Extraction & Isolation of Analogues Start->Extraction Screening Primary Bioactivity Screening (e.g., Antibacterial, Antifungal) Extraction->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Extraction Inactive Secondary_Assay Secondary Assays (e.g., MIC, IC50 Determination) Hit_ID->Secondary_Assay Active Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Binding Assays) Secondary_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for the discovery and characterization of bioactive this compound analogues.

References

Assessing the Selectivity of Cyclothiazomycin for Bacterial Versus Eukaryotic RNA Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents with high specificity for bacterial targets is a cornerstone of infectious disease research. Cyclothiazomycin, a member of the thiopeptide antibiotic family, has emerged as a potential candidate due to its inhibitory activity against RNA polymerase (RNAP). This guide provides a comparative assessment of this compound's selectivity for bacterial versus eukaryotic RNA polymerase, offering a framework for its evaluation alongside well-characterized inhibitors. While direct comparative quantitative data for this compound is not yet publicly available, this document outlines the established methodologies and comparative data for benchmark compounds to guide future research and drug development efforts.

Performance Comparison of RNA Polymerase Inhibitors

To establish a baseline for evaluating the selectivity of this compound, it is essential to compare its anticipated performance with that of known RNA polymerase inhibitors with well-defined selectivity profiles. Rifampicin (B610482) serves as a benchmark for selective inhibition of bacterial RNA polymerase, while α-Amanitin is a classic example of a potent inhibitor of eukaryotic RNA polymerase II.

InhibitorTarget RNA PolymeraseTypical IC50 (Bacterial)Typical IC50 (Eukaryotic)Selectivity Ratio (Eukaryotic/Bacterial)
This compound Primarily bacterial (presumed)Data not availableData not availableTo be determined
Rifampicin Bacterial~20 nM (E. coli)[1]>100-fold higher than bacterial[1]>100
α-Amanitin Eukaryotic (Pol II)Insensitive~1 µg/ml (Pol II)[2]Highly selective for Eukaryotic Pol II

Note: The IC50 values can vary depending on the specific assay conditions, the source of the enzyme, and the template used. The data presented here are representative values from the literature.

Deciphering the Mechanism of Action

This compound B1 is known to be a potent inhibitor of bacteriophage RNA polymerase, suggesting a likely mechanism of action that involves interference with the transcription process in bacteria.[3] Thiopeptide antibiotics, as a class, are known to have diverse biological activities, including RNA polymerase inhibition.

For comparison, Rifampicin binds to the β-subunit of bacterial RNA polymerase, physically blocking the path of the elongating RNA transcript.[4] In contrast, α-Amanitin binds to the largest subunit of RNA polymerase II in eukaryotes, inhibiting its translocation along the DNA template.[5] Understanding the precise binding site and mechanism of this compound on both bacterial and eukaryotic RNAPs is crucial for determining its selectivity and potential as a therapeutic agent.

Experimental Protocols for Assessing Selectivity

To definitively assess the selectivity of this compound, a series of in vitro transcription assays must be performed using purified bacterial and eukaryotic RNA polymerases.

In Vitro Transcription Assay with Bacterial RNA Polymerase (E. coli)

This assay measures the ability of this compound to inhibit the synthesis of RNA from a DNA template by E. coli RNA polymerase.

Materials:

  • Purified E. coli RNA polymerase holoenzyme

  • Linear DNA template containing a suitable promoter (e.g., T7 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound and a control inhibitor (e.g., Rifampicin) at various concentrations

  • Stop solution (containing EDTA and formamide)

  • Denaturing polyacrylamide gel and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Assemble the transcription reaction by combining the transcription buffer, DNA template, and varying concentrations of this compound or the control inhibitor.

  • Add the E. coli RNA polymerase holoenzyme to the reaction mixture and incubate for a short period to allow for the formation of the open promoter complex.

  • Initiate transcription by adding the rNTP mix (containing the radiolabeled nucleotide).

  • Allow the reaction to proceed for a specific time at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Denature the RNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA transcripts using a phosphorimager or autoradiography.

  • Quantify the amount of full-length transcript produced at each inhibitor concentration to determine the IC50 value.

In Vitro Transcription Assay with Eukaryotic RNA Polymerase II (Human)

This assay evaluates the inhibitory effect of this compound on human RNA polymerase II.

Materials:

  • Purified human RNA polymerase II

  • General transcription factors (TFIIB, TFIID, TFIIE, TFIIF, TFIIH)

  • Linear DNA template with a core promoter (e.g., adenovirus major late promoter)

  • Ribonucleoside triphosphates (rNTPs), one radiolabeled

  • Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)

  • This compound and a control inhibitor (e.g., α-Amanitin) at various concentrations

  • Stop solution

  • Denaturing polyacrylamide gel and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Assemble the pre-initiation complex by incubating the DNA template with the general transcription factors and RNA polymerase II in the transcription buffer.

  • Add varying concentrations of this compound or the control inhibitor to the reaction.

  • Initiate transcription by adding the rNTP mix.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and process the RNA products as described in the bacterial assay.

  • Determine the IC50 value of this compound for eukaryotic RNA polymerase II.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_bacterial Bacterial RNAP Inhibition Assay cluster_eukaryotic Eukaryotic RNAP II Inhibition Assay B_Start Reaction Mix (Buffer, DNA, Inhibitor) B_RNAP Add E. coli RNAP B_Start->B_RNAP B_NTPs Add rNTPs (initiate transcription) B_RNAP->B_NTPs B_Incubate Incubate @ 37°C B_NTPs->B_Incubate B_Stop Stop Reaction B_Incubate->B_Stop B_PAGE Denaturing PAGE B_Stop->B_PAGE B_Analyze Analyze Results (IC50 determination) B_PAGE->B_Analyze E_Start Pre-initiation Complex (DNA, GTFs, RNAP II) E_Inhibitor Add Inhibitor E_Start->E_Inhibitor E_NTPs Add rNTPs (initiate transcription) E_Inhibitor->E_NTPs E_Incubate Incubate @ 30°C E_NTPs->E_Incubate E_Stop Stop Reaction E_Incubate->E_Stop E_PAGE Denaturing PAGE E_Stop->E_PAGE E_Analyze Analyze Results (IC50 determination) E_PAGE->E_Analyze Signaling_Pathway cluster_transcription Transcription Inhibition cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell B_RNAP Bacterial RNAP B_RNA RNA Transcript B_RNAP->B_RNA transcribes B_DNA DNA B_DNA->B_RNAP binds B_Inhibitor This compound (or Rifampicin) B_Inhibitor->B_RNAP inhibits E_RNAP Eukaryotic RNAP II E_RNA mRNA E_RNAP->E_RNA transcribes E_DNA DNA E_DNA->E_RNAP binds E_Inhibitor This compound (or α-Amanitin) E_Inhibitor->E_RNAP inhibits?

References

The Synergistic Potential of Cyclothiazomycin Analogues with Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates innovative strategies to extend the life of existing antibiotics and develop new therapeutic approaches. One promising avenue is combination therapy, where antibiotics with different mechanisms of action are used synergistically to enhance efficacy and combat resistant pathogens. This guide investigates the potential for synergistic activity between the thiopeptide antibiotic class, represented by the novel Cyclothiazomycin analogue NF1001, and a range of standard-of-care antibiotics against challenging Nontuberculous Mycobacteria (NTM).

Executive Summary

The novel thiopeptide antibiotic NF1001, a structural analogue of this compound, demonstrates significant potential for synergistic and additive effects when combined with existing antibiotics used to treat NTM infections. Experimental data from checkerboard assays reveal favorable interactions with drugs targeting protein synthesis, DNA replication, and ATP synthesis, with no antagonism observed. Furthermore, time-kill kinetics and biofilm disruption assays confirm the potent bactericidal and anti-biofilm activity of NF1001, highlighting its promise as a combination therapy candidate. The dual-action potential of the this compound class—inhibiting both bacterial transcription via RNA polymerase and translation at the ribosomal level—provides a strong mechanistic basis for these synergistic outcomes.

Comparative Analysis of In Vitro Synergy

The synergistic potential of NF1001 was evaluated against Mycobacterium abscessus (Mabs) and Mycobacterium avium (Mav) using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) Index. A lower FICI value indicates a stronger synergistic interaction.

Interpretation of FIC Index (FICI):

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The results indicate that NF1001 exhibits synergistic to additive effects with all tested standard-of-care drugs, with particularly noteworthy synergy against M. avium. No antagonism was observed in any combination.[1]

Table 1: Synergistic Activity of NF1001 with Standard-of-Care (SoC) Antibiotics

Combination (NF1001 + SoC Drug) Target Organism FICI Range Interaction Outcome
Amikacin (AMI) M. abscessus 0.5 - 1.0 Additive
M. avium 0.11 - 0.83 Synergy/Additive
Azithromycin (AZI) M. abscessus 0.5 - 1.0 Additive
M. avium 0.11 - 0.83 Synergy/Additive
Moxifloxacin (MOX) M. abscessus 0.5 - 1.0 Additive
M. avium 0.11 - 0.83 Synergy/Additive
Bedaquiline (BDQ) M. abscessus 0.5 - 1.0 Additive
M. avium 0.11 - 0.83 Synergy/Additive
Clarithromycin (CLA) M. abscessus 0.5 - 1.0 Additive

| Rifampicin (RIF) | M. avium | 0.11 - 0.83 | Synergy/Additive |

Data derived from in vitro combination studies of NF1001.[1]

Bactericidal Activity and Biofilm Disruption

Beyond determining synergy, it is crucial to assess the bactericidal efficacy of promising combinations. Time-kill assays and biofilm viability studies provide this critical insight.

Time-Kill Kinetics

Time-kill assays measure the rate and extent of bacterial killing over time. The maximum effect (Emax) is reported as the maximum reduction in bacterial load (log10 CFU/mL) at the highest tested concentration. NF1001 demonstrated concentration-dependent killing against both planktonic (free-floating) and intracellular mycobacteria.[1][2]

Table 2: Planktonic and Intracellular Bactericidal Activity of NF1001

Assay Type Target Organism Max Concentration Emax (log10 CFU/mL Reduction)
Planktonic Killing M. abscessus ATCC 19977 128 µg/mL 1.23[2]
M. avium ATCC 19698 128 µg/mL 1.36[2][3]
Intracellular Killing (in THP-1 macrophages) M. abscessus ATCC 19977 32 µg/mL 0.82[2][4]

| | M. avium ATCC 19698 | 32 µg/mL | 1.13[2][4] |

Biofilm Activity

NTM infections are notoriously difficult to treat due to their ability to form biofilms, which protect the bacteria from antibiotics. NF1001 has been shown to both inhibit the formation of and reduce the viability of bacteria within established biofilms.[1] Combination studies have confirmed that NF1001 is synergistic with standard-of-care drugs against the biofilms of M. avium and synergistic or additive against M. abscessus biofilms.[2]

Mechanistic Basis for Synergy

The observed synergistic and additive effects are rooted in the complementary mechanisms of action of this compound/NF1001 and the partner antibiotics. Thiopeptides like this compound are understood to have a dual mechanism of action, inhibiting two distinct and essential cellular processes. This multi-targeted approach makes them excellent candidates for combination therapy.

  • Inhibition of Protein Synthesis: Thiopeptides are well-established inhibitors of bacterial protein synthesis. They can bind to the ribosome, specifically interfering with the function of ribosomal protein L11 and the GTPase activity of Elongation Factor-G (EF-G), thereby halting peptide chain elongation.[5]

  • Inhibition of Transcription: this compound B1 has been shown to inhibit DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. This prevents the synthesis of messenger RNA (mRNA) from a DNA template.

By simultaneously disrupting both transcription and translation, this compound analogues can severely cripple a bacterium's ability to produce essential proteins. This dual-pronged attack forms the basis for synergy with other antibiotics that target different pathways.

Table 3: Mechanisms of Action for Comparator Antibiotics

Antibiotic Class Example(s) Mechanism of Action Potential for Synergy with this compound/NF1001
Aminoglycosides Amikacin Binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting protein synthesis.[6][7] Complementary inhibition of protein synthesis at different ribosomal sites (30S vs. 50S subunit).
Macrolides Azithromycin, Clarithromycin Bind to the 50S ribosomal subunit, preventing peptide chain elongation. Targeting different aspects of the 50S ribosomal function creates a multi-faceted disruption of translation.
Fluoroquinolones Moxifloxacin Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription. Simultaneous inhibition of DNA replication/transcription and protein synthesis pathways.
Rifamycins Rifampicin Binds to and inhibits the β-subunit of bacterial DNA-dependent RNA polymerase. Potentiated inhibition of transcription by targeting the same enzyme at potentially different sites or through different mechanisms.

| Diarylquinolines | Bedaquiline | Inhibits the proton pump of mycobacterial ATP synthase, disrupting cellular energy production. | Targeting cellular energy production weakens the bacterium, making it more susceptible to inhibitors of essential macromolecular synthesis. |

Synergy_Mechanism Potential Synergistic Mechanisms of this compound Analogues cluster_this compound This compound / NF1001 cluster_partner_drugs Partner Antibiotics Cyc_T Transcription Inhibition Bacterial_Cell Bacterial Cell Processes Cyc_T->Bacterial_Cell Blocks RNA Polymerase Cyc_P Protein Synthesis Inhibition (Ribosome/EF-G) Cyc_P->Bacterial_Cell Blocks Ribosome Function Partner_DNA DNA Replication Inhibition (e.g., Moxifloxacin) Partner_DNA->Bacterial_Cell Blocks DNA Gyrase Partner_P Protein Synthesis Inhibition (e.g., Amikacin) Partner_P->Bacterial_Cell Blocks 30S Subunit Partner_E ATP Synthesis Inhibition (e.g., Bedaquiline) Partner_E->Bacterial_Cell Blocks Energy Production Synergy Synergistic Bactericidal Effect

Caption: Dual inhibition of transcription and translation by this compound analogues complements the mechanisms of other antibiotic classes, leading to a synergistic effect.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro methodologies to assess antibiotic interactions and efficacy.

Checkerboard Synergy Assay

This method is used to determine the FIC Index by testing a matrix of antibiotic concentrations.

  • Preparation: Two antibiotics (e.g., NF1001 and Amikacin) are prepared. Antibiotic A is serially diluted along the rows of a 96-well microtiter plate, and Antibiotic B is serially diluted along the columns.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., M. abscessus at ~5 x 10⁵ CFU/mL). The plate includes wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs) and growth/sterility controls.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 3-7 days for NTM).

  • Analysis: The MIC is determined as the lowest concentration of an antibiotic (alone or in combination) that visibly inhibits microbial growth.

  • Calculation: The FIC Index is calculated for each well showing inhibition using the formula: FICI = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Checkerboard_Workflow Checkerboard Assay Workflow A1 Prepare 2-fold serial dilutions of Drug A (rows) and Drug B (columns) in a 96-well plate. A2 Inoculate wells with a standardized bacterial suspension. A1->A2 A3 Incubate plate under optimal growth conditions. A2->A3 A4 Visually determine the MIC for each drug alone and in every combination. A3->A4 A5 Calculate FIC for Drug A and Drug B for each inhibitory combination. A4->A5 A6 Sum the individual FICs to get the FIC Index (FICI). A5->A6 A7 Interpret FICI (Synergy, Additive, Antagonism) A6->A7

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Time-Kill Kinetic Assay

This assay quantifies the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: A bacterial culture is grown to the exponential phase and then diluted to a starting concentration of ~5 x 10⁵ CFU/mL in fresh broth containing the test antibiotic(s) at desired concentrations (e.g., multiples of the MIC).

  • Sampling: Aliquots are removed from the culture at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar. After incubation, the number of colonies is counted to determine the viable bacterial concentration (CFU/mL) at each time point.

  • Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent. Bactericidal activity is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Disruption Assay

This assay measures an antibiotic's ability to kill bacteria within a pre-formed biofilm.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for an extended period (e.g., 3-7 days for NTM) to allow for mature biofilm formation.

  • Treatment: The planktonic cells are removed, and fresh medium containing the test antibiotic(s) is added to the wells with the established biofilms.

  • Incubation: The plate is incubated for a defined treatment period (e.g., 24-72 hours).

  • Quantification: After treatment, the antibiotic is removed. The remaining viable bacteria in the biofilm are quantified by disrupting the biofilm (e.g., sonication), followed by serial dilution and plating to determine CFU/mL.

  • Analysis: The log10 CFU/mL reduction is calculated by comparing the treated biofilms to untreated control biofilms.

References

"confirming the chitin-binding specificity of Cyclothiazomycin B1 in fungal pathogens"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the chitin-binding specificity and antifungal activity of Cyclothiazomycin B1 against other cell wall-active agents.

In the pressing search for novel antifungal therapies to combat the rise of drug-resistant fungal infections, agents that target the fungal cell wall, a structure absent in humans, present a promising avenue.[1] this compound B1 (CTB1), a cyclic thiopeptide antibiotic, has emerged as a noteworthy compound due to its unique mechanism of action centered on the critical cell wall component, chitin (B13524).[2][3] This guide provides an in-depth comparison of CTB1 with other chitin-targeting and cell wall-active agents, supported by available experimental data, to elucidate its potential in antifungal drug development.

Mechanism of Action: Direct Chitin Binding Sets this compound B1 Apart

This compound B1 exhibits its antifungal properties by directly binding to chitin within the fungal cell wall.[2][3] This interaction disrupts the cell wall's structural integrity, leading to increased fragility.[2][3] Under hypoosmotic conditions, this compromised cell wall results in cell bursting, while under hyperosmotic conditions, the antifungal activity of CTB1 is diminished.[2] A key differentiator for CTB1 is that its primary mechanism is not the inhibition of chitin synthase, the enzyme responsible for producing chitin.[2] This distinguishes it from well-known chitin synthase inhibitors like Nikkomycin Z and Polyoxin (B77205) D.

In contrast, other cell wall-active agents operate through different mechanisms:

  • Nikkomycin Z: This peptidyl-nucleoside antibiotic acts as a competitive inhibitor of chitin synthase.[1] Its structural similarity to the enzyme's substrate, UDP-N-acetylglucosamine, allows it to block the enzyme's active site, thereby halting chitin production.[1]

  • Polyoxin D: Similar to Nikkomycin Z, Polyoxin D is a competitive inhibitor of chitin synthase, leading to the accumulation of UDP-N-acetylglucosamine and incomplete cell wall formation.[4] This results in characteristic morphological changes such as swelling in germ tubes and hyphae.[4]

  • Calcofluor White: This fluorescent brightener binds to nascent chitin chains, interfering with their proper assembly by competing for hydrogen bonding sites.[2][5] This disruption of chitin crystallization compromises the cell wall's integrity, leading to fungal growth inhibition.[2][5]

Comparative Antifungal Potency: A Look at Minimum Inhibitory Concentrations

The minimum inhibitory concentration (MIC) is a crucial measure of an antifungal agent's potency. The following table summarizes available MIC data for this compound B1 and its comparators against key fungal pathogens. It is important to note that direct comparative studies with CTB1 are limited, and MIC values can vary based on the specific fungal strain and testing methodology.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
This compound B1 Data not availableData not available
Nikkomycin Z ≤0.5 - >64[1][6]32 - >128[7]
Polyoxin D >400[8]Data not available
Calcofluor White 11.46 - 22.92[2]Data not available

Note: The provided MIC ranges for Nikkomycin Z reflect the variability observed across different studies and strains.

Morphological Impact on Fungal Pathogens

The disruption of the fungal cell wall by these agents leads to distinct and observable morphological changes.

  • This compound B1: Treatment with CTB1 induces swelling of hyphae and spores in filamentous fungi, a direct consequence of the compromised cell wall integrity.[2][9]

  • Nikkomycin Z and Polyoxin D: As chitin synthase inhibitors, these compounds cause the formation of swollen, protoplast-like structures and abnormal germ tubes due to the inability to properly synthesize the cell wall.[4]

  • Calcofluor White: By interfering with chitin assembly, Calcofluor White can lead to aberrant cell shapes and increased fluorescence at sites of chitin deposition, such as septa and bud scars.[2]

Experimental Protocols: Methodologies for Assessing Chitin-Binding and Antifungal Activity

Chitin-Binding Assay (General Protocol):

A common method to assess the chitin-binding ability of a compound like this compound B1 involves the following steps:

  • Preparation of Chitin Substrate: Colloidal chitin is prepared from purified chitin from sources like shrimp shells.

  • Incubation: The compound of interest (e.g., CTB1) is incubated with the colloidal chitin in a suitable buffer.

  • Separation: The mixture is centrifuged to pellet the chitin and any bound compound.

  • Quantification: The amount of unbound compound remaining in the supernatant is measured, often using spectrophotometry or high-performance liquid chromatography (HPLC). The difference between the initial and unbound concentrations represents the amount of compound bound to chitin.

Antifungal Susceptibility Testing (Broth Microdilution Method):

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining the MIC of antifungal agents. A typical workflow is as follows:

  • Preparation of Antifungal Dilutions: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal pathogen is prepared.

  • Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated under controlled conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis prep_chitin Prepare Colloidal Chitin incubate Incubate CTB1 with Colloidal Chitin prep_chitin->incubate prep_ctb1 Prepare this compound B1 Solution prep_ctb1->incubate centrifuge Centrifuge to Pellet Chitin-CTB1 Complex incubate->centrifuge collect_supernatant Collect Supernatant (Unbound CTB1) centrifuge->collect_supernatant quantify Quantify Unbound CTB1 collect_supernatant->quantify calculate Calculate Bound CTB1 quantify->calculate

Caption: Workflow for determining the chitin-binding capacity of this compound B1.

G cluster_stimulus Cell Wall Stress cluster_sensors Sensors cluster_gtpase GTPase Cascade cluster_mapk MAPK Cascade cluster_response Cellular Response stress This compound B1 (Chitin Binding) Wsc1_Mid2 Wsc1/Mid2 stress->Wsc1_Mid2 Induces Rho1 Rho1-GTP Wsc1_Mid2->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 TF Transcription Factors (Rlm1, Swi4/Swi6) Slt2->TF CW_synthesis Cell Wall Synthesis & Remodeling TF->CW_synthesis Upregulates

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.

Conclusion

This compound B1 represents a compelling antifungal candidate with a distinct mechanism of action that circumvents the common resistance pathways associated with chitin synthase inhibitors. Its ability to directly bind to chitin and induce cell wall fragility highlights its potential as a valuable tool in combating fungal pathogens. Further research is warranted to fully elucidate its antifungal spectrum, quantify its chitin-binding affinity, and explore its synergistic potential with other antifungal agents. The continued investigation into compounds like CTB1 is crucial for the development of new and effective treatments for life-threatening fungal infections.

References

Safety Operating Guide

Proper Disposal Procedures for Cyclothiazomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of cyclothiazomycin waste is crucial for laboratory safety, environmental protection, and the prevention of antibiotic resistance. As a potent thiopeptide antibiotic, this compound and all materials contaminated with it must be handled as hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Core Disposal Protocol

Under no circumstances should this compound, in solid or liquid form, be disposed of down the drain or in regular trash. The primary method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Waste Segregation and Containerization

Proper segregation and containment are the first steps in safe disposal. All waste streams must be clearly identified and separated to prevent accidental mixing of incompatible chemicals.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Designated, leak-proof, and puncture-resistant hazardous waste container."Hazardous Waste", "this compound", Appropriate Hazard Symbols
Liquid Waste Designated, leak-proof, and shatter-resistant container compatible with the solvent (e.g., DMSO, methanol)."Hazardous Waste", "this compound", Solvent Name(s), and Hazard Symbols
Contaminated Sharps Puncture-proof sharps container."Hazardous Waste", "Sharps", "Contaminated with this compound"
Contaminated PPE Labeled, double-bagged plastic bags for hazardous waste."Hazardous Waste", "Contaminated PPE"

Step-by-Step Disposal Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste from generation to final collection.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste Segregate Liquid Waste Liquid Waste Generate Waste->Liquid Waste Segregate Sharps Sharps Generate Waste->Sharps Segregate PPE PPE Generate Waste->PPE Segregate Solid Container Labeled Solid Waste Container Solid Waste->Solid Container Liquid Container Labeled Liquid Waste Container Liquid Waste->Liquid Container Sharps Container Labeled Sharps Container Sharps->Sharps Container PPE Bag Labeled PPE Waste Bag PPE->PPE Bag Store Waste Store in Designated Satellite Accumulation Area Solid Container->Store Waste Liquid Container->Store Waste Sharps Container->Store Waste PPE Bag->Store Waste EHS Pickup Schedule & Await EHS Pickup Store Waste->EHS Pickup

Personal protective equipment for handling Cyclothiazomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data, including a Safety Data Sheet (SDS) and occupational exposure limits (OELs), for Cyclothiazomycin were not found in the available resources. The following guidance is based on safety protocols for handling similar thiazide compounds and general best practices for hazardous chemicals. Researchers should always conduct a thorough risk assessment and consult their institution's safety office before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal considerations to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, inhalation, and ingestion.[1] A risk assessment should be performed to determine the necessary level of protection for the specific procedures being undertaken.[2]

Recommended PPE for Handling this compound Powder:

PPE ComponentSpecificationPurpose
Hand Protection Double gloving with powder-free, disposable nitrile gloves. The outer glove should be put on over the cuff of the lab coat.[1]Prevents skin contact with the compound. Double gloving provides an extra layer of protection.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes or airborne particles of the compound.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system.[1][2]Minimizes the risk of inhaling the powdered compound.[1]
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects the body and personal clothing from contamination.[1]
Foot Protection Closed-toe shoes.[1]Protects feet from potential spills.[1]

Levels of Personal Protective Equipment:

For scenarios with a higher risk of exposure, such as cleaning up a large spill, a higher level of PPE may be necessary.

PPE LevelDescriptionRecommended Use for this compound
Level D Basic work uniform, including closed-toe shoes and safety glasses.Not recommended for handling this compound powder.[1]
Level C Chemical-resistant clothing, full- or half-mask air-purifying respirator, gloves, and boots.[1]Appropriate for handling this compound powder in a well-ventilated area or when there is a risk of airborne particles.[1]

Operational and Disposal Plans

Handling Procedures:

Safe handling of this compound requires careful preparation and execution to minimize exposure risk.

  • Preparation: Work in a designated area that is clean and uncluttered. A chemical fume hood should be used whenever possible to minimize inhalation risk.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are properly fitted and the outer glove overlaps the lab coat cuff.[1]

  • Weighing and Aliquoting: Conduct these tasks within a chemical fume hood or a powder containment hood to control dust.[1] Use appropriate tools like spatulas and weighing paper to avoid generating dust.[1]

  • General Handling: Avoid breathing dust, mist, or vapors.[3] Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

In case of exposure, follow these first-aid measures and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

Disposal Plan:

Contaminated materials and waste must be handled and disposed of according to institutional and local regulations.

  • Waste Disposal: Dispose of contaminated waste in accordance with applicable laws and good laboratory practices.[4] Do not dispose of with household garbage or allow it to reach the sewage system.[3]

  • Contaminated Gloves: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[4]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Logical Workflow for PPE Selection

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe_level PPE Level Determination cluster_ppe_actions Required PPE Start Start: Handling this compound AssessTask Assess Task: - Weighing/Aliquoting - Compounding - Spill Cleanup Start->AssessTask LowRisk Low Risk (e.g., handling in solution in a fume hood) AssessTask->LowRisk Contained Operation HighRisk High Risk (e.g., handling powder, large spill) AssessTask->HighRisk Potential for Aerosolization StandardPPE Standard PPE: - Double Nitrile Gloves - Safety Glasses/Goggles - Lab Coat - Closed-toe Shoes LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Standard PPE + - N95 Respirator or higher - Chemical-resistant clothing HighRisk->EnhancedPPE

Caption: Workflow for selecting appropriate PPE based on task risk.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。